molecular formula C7H11N3 B019500 Propanenitrile, 3,3'-(methylimino)bis- CAS No. 1555-58-4

Propanenitrile, 3,3'-(methylimino)bis-

Cat. No.: B019500
CAS No.: 1555-58-4
M. Wt: 137.18 g/mol
InChI Key: NPMCIHCQSNHBDX-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3'-(methylimino)bis-, also known as Propanenitrile, 3,3'-(methylimino)bis-, is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3,3'-(methylimino)bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8171. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3,3'-(methylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3,3'-(methylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-cyanoethyl(methyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCIHCQSNHBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061773
Record name Propanenitrile, 3,3'-(methylimino)bis-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3,3'-(methylimino)bis-
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CAS No.

1555-58-4
Record name 3,3′-(Methylimino)bis[propanenitrile]
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name N-Methyl-3,3'-iminodipropionitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8171
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name 3,3'-(methylimino)bispropiononitrile
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Foundational & Exploratory

Technical Whitepaper: 3,3'-(Methylimino)bis-propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Dendritic Applications[1]

Executive Summary

Propanenitrile, 3,3'-(methylimino)bis- (CAS 1555-58-4) is a pivotal bifunctional intermediate in organic synthesis, serving primarily as the Generation -0.5 (G-0.5) core in the divergent synthesis of Poly(amidoamine) (PAMAM) dendrimers.[1] Characterized by a tertiary amine center flanked by two reactive nitrile arms, this molecule offers a unique "double-branching" architecture essential for exponential polymer growth.[1] Beyond dendrimers, it functions as a precursor for epoxy curing agents and specialized electrolytes.[1] This guide analyzes its physicochemical properties, reaction kinetics, and critical role in drug delivery vehicle fabrication.[1]

Part 1: Molecular Identity & Physicochemical Framework

The molecule consists of a central nitrogen atom alkylated by a methyl group and two cyanoethyl arms.[1] Its amphiphilic nature—combining a basic amine center with polar nitrile groups—dictates its solubility and reactivity profile.[1]

Table 1: Physicochemical Properties of 3,3'-(Methylimino)bis-propanenitrile

PropertyValueTechnical Note
CAS Registry Number 1555-58-4
IUPAC Name 3,3'-(Methylazanediyl)dipropanenitrile
Synonyms Bis(2-cyanoethyl)methylamine; 3,3'-(Methylimino)dipropionitrile
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Appearance Clear, colorless to pale yellow liquidDarkens upon oxidation/aging.[1][2]
Boiling Point 205 °C (at 25 mmHg)173 °C (at 10 mmHg) [1].[1]
Density 1.02 g/mL (at 25 °C)Denser than water; sinks.[1]
Refractive Index (

)
1.4700
Solubility Water, Ethanol, Acetone, BenzeneHighly soluble in polar organic solvents.[1]
pKa ~5.26 (Conjugate Acid)Weak base due to electron-withdrawing nitrile groups.[1]
Part 2: Synthetic Pathways & Production

The industrial synthesis of 3,3'-(methylimino)bis-propanenitrile relies on the double Michael addition of methylamine to acrylonitrile. This reaction is highly atom-efficient but thermodynamically exothermic, requiring rigorous thermal management to prevent polymerization or "runaway" cyanoethylation.[1]

2.1 Reaction Mechanism

The lone pair on the nucleophilic methylamine attacks the electrophilic


-carbon of acrylonitrile. The resulting intermediate is a secondary amine (monocyanoethylated), which—being more nucleophilic than the starting primary amine—rapidly reacts with a second equivalent of acrylonitrile to form the bis-adduct.

MichaelAddition Methylamine Methylamine (CH3NH2) Intermediate Mono-Adduct (Intermediate) Methylamine->Intermediate Michael Addn 1 (Exothermic) Acrylo Acrylonitrile (2 eq. CH2=CH-CN) Acrylo->Intermediate Product 3,3'-(Methylimino)bis- propanenitrile Acrylo->Product Intermediate->Product Michael Addn 2 (Fast)

Figure 1: Stepwise Michael addition mechanism.[1] The secondary amine intermediate is transient and rapidly converts to the final tertiary amine product.

2.2 Optimized Synthetic Protocol
  • Reagents: Methylamine (40% aq.[1] solution or gas), Acrylonitrile (stabilized).[1]

  • Stoichiometry: 1:2.05 (slight excess of acrylonitrile ensures complete conversion of the amine).[1]

  • Temperature Control: 0°C to 25°C.

  • Procedure:

    • Charge methylamine into a reactor cooled to 0°C.

    • Add acrylonitrile dropwise.[1][3] Critical: The reaction is vigorously exothermic.[1] Rate of addition must be controlled to maintain internal temperature <30°C.[1]

    • Post-addition, stir at room temperature for 2–4 hours to ensure completion.

    • Purification: Vacuum distillation is required to remove excess acrylonitrile and trace water.[1]

Part 3: Chemical Reactivity Profile[1]

The molecule's utility stems from the independent reactivity of its nitrile arms and tertiary amine core .

3.1 Hydrogenation (Dendrimer Activation)

The most critical transformation is the reduction of the nitrile groups to primary amines. This converts the "masked" branching unit into an active "Generation 0" core.[1]

  • Reagents: H₂, Raney Nickel or Cobalt catalyst.[1]

  • Conditions: High pressure (50–80 bar), 60–80°C, in methanol/ammonia solvent.

  • Product: 3,3'-Diamino-N-methyldipropylamine (CAS 105-83-9).[1]

  • Significance: This triamine is the core for "Methylamine-core" PAMAM dendrimers.[1]

3.2 Hydrolysis

Acidic or basic hydrolysis converts the nitriles into carboxylic acids, yielding 3,3'-(methylimino)dipropionic acid .[1] This derivative is used in the synthesis of biodegradable chelating agents and polymer additives.[1]

Reactivity cluster_red Reduction Pathway cluster_green Hydrolysis Pathway Core 3,3'-(Methylimino)bis- propanenitrile Amine 3,3'-Diamino-N- methyldipropylamine Core->Amine H2 / Raney Ni (High Pressure) Acid 3,3'-(Methylimino) dipropionic acid Core->Acid HCl or NaOH Reflux Dendrimer PAMAM Dendrimer (Gen 0 Core) Amine->Dendrimer Divergent Growth Polymer Polyamides / Chelators Acid->Polymer

Figure 2: Divergent reactivity pathways.[1] The reduction pathway (left) is critical for dendrimer synthesis, while hydrolysis (right) leads to anionic polymer precursors.[1]

Part 4: Application Focus – PAMAM Dendrimers

In the field of nanomedicine, 3,3'-(methylimino)bis-propanenitrile is the Generation -0.5 precursor for methylamine-core dendrimers.[1] Unlike the standard ethylenediamine (EDA) core which produces 4 branches at Gen 0, the methylamine core produces 2 branches initially, creating a less sterically crowded core architecture.[1]

Dendrimer Synthesis Logic (Divergent Method):

  • Gen -0.5: 3,3'-(Methylimino)bis-propanenitrile (The Topic).

  • Gen 0: Hydrogenation yields the primary diamine.[1]

  • Gen 0.5: Michael addition of Gen 0 amines to Methyl Acrylate (4 equivalents) creates the ester-terminated surface.[1]

  • Gen 1.0: Amidation of esters with excess EDA creates the amine-terminated surface.[1]

This "Methylamine Core" variant is often preferred when a Janus dendrimer (asymmetric) or a smaller hydrodynamic radius is required for specific drug encapsulation profiles [2, 3].[1]

Part 5: Safety, Handling, & Stability[1][4]

Hazard Classification (GHS):

  • Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[1]

  • Signal Word: DANGER.

  • Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled).[1]

Handling Protocols:

  • Engineering Controls: Handle only in a certified chemical fume hood. The nitrile functionality can release cyanide-like metabolic byproducts; avoid all inhalation.[1]

  • PPE: Butyl rubber gloves are recommended over nitrile gloves for permeation resistance against organic nitriles.[1]

  • Storage: Store under inert gas (Nitrogen/Argon). The amine group is sensitive to CO₂ (carbamate formation) and oxidation, which causes yellowing.[1]

  • Spill Management: Absorb with inert material (vermiculite).[1] Do not flush into surface water; nitriles are hazardous to aquatic life.[1]

References
  • ChemicalBook. (2025).[1][2] 3,3'-Iminodipropionitrile Properties and Safety. Retrieved from .[1]

  • Tomalia, D. A., et al. (1985).[1][4][5] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132.[1] (Foundational text on divergent PAMAM synthesis).

  • Esfand, R., & Tomalia, D. A. (2001).[1] Poly(amidoamine) (PAMAM) dendrimers: from biomimicry to drug delivery and biomedical applications. Drug Discovery Today, 6(8), 427-436.[1]

  • PubChem. (2025).[1] Compound Summary: 3,3'-Iminodipropionitrile.[1] National Library of Medicine.[1] Retrieved from .[1]

  • BenchChem. (2025).[1] Minimizing Bis(2-cyanoethyl)amine Byproduct Formation. Technical Support Center. Retrieved from .[1]

Sources

Technical Guide: Spectral Analysis of CAS 1555-58-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the spectral characteristics of 3,3'-(Methylimino)dipropionitrile (CAS 1555-58-4). This document is structured to support researchers in the identification, quality control, and structural validation of this compound during synthesis or drug development workflows.

3,3'-(Methylimino)dipropionitrile

Executive Summary & Chemical Identity

CAS 1555-58-4 , chemically known as 3,3'-(Methylimino)dipropionitrile or Bis(2-cyanoethyl)methylamine , is a tertiary amine featuring two propionitrile arms.[1] It serves as a specialized intermediate in the synthesis of pharmaceutical precursors, particularly in the formation of nitrogen-containing heterocycles.

This guide details the spectroscopic "fingerprint" of the molecule, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to provide a self-validating identification protocol.

Chemical Properties Matrix
PropertyData
IUPAC Name 3-[ (2-cyanoethyl)(methyl)amino ]propanenitrile
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Physical State Pale yellow to colorless oil
Solubility Soluble in Chloroform (CDCl₃), Methanol, DMSO
Key Functional Groups Tertiary Amine, Nitrile (Cyano)
Structural Visualization & Logic

To understand the spectral data, one must visualize the symmetry of the molecule. The molecule possesses Cₛ symmetry (assuming rapid nitrogen inversion), making the two propionitrile arms chemically equivalent in solution.

G N_center N (Tertiary) Me_group CH3 N_center->Me_group Singlet (NMR) Arm1_CH2a α-CH2 N_center->Arm1_CH2a Arm2_CH2a α-CH2 N_center->Arm2_CH2a Arm1_CH2b β-CH2 Arm1_CH2a->Arm1_CH2b Triplet-Triplet Coupling Arm1_CN CN Arm1_CH2b->Arm1_CN IR: ~2250 cm-1 Arm2_CH2b β-CH2 Arm2_CH2a->Arm2_CH2b Arm2_CN CN Arm2_CH2b->Arm2_CN

Caption: Structural connectivity of CAS 1555-58-4 showing the equivalent propionitrile arms and the central N-methyl moiety.

Mass Spectrometry (MS) Analysis

Technique: Electron Ionization (EI), 70 eV.

The mass spectrum of CAS 1555-58-4 is characterized by a distinct fragmentation pattern driven by the stability of the tertiary amine cation and alpha-cleavage mechanisms.

Fragmentation Pathway

The molecular ion (M⁺) is typically weak due to the facile loss of the cyanoethyl side chains.

m/z (Mass-to-Charge)Ion IdentityMechanistic OriginRelative Intensity
137 [M]⁺ Molecular IonWeak (<10%)
97 [M - CH₂CN]⁺ Loss of cyanomethyl radicalModerate
96 [M - CH₂CN - H]⁺ Rearrangement/Loss of allyl nitrileModerate
83 [M - CH₂CH₂CN]⁺ Loss of entire cyanoethyl armBase Peak (100%)
42 [C₂H₄N]⁺ Ethylenimine / Acetonitrile fragmentHigh

Interpretation: The base peak at m/z 83 corresponds to the loss of one propionitrile arm (mass 54), leaving the stable cation [CH3-N=CH2]⁺ or a cyclic aziridinium species. This is the diagnostic peak for N-methyl-N-(cyanoethyl) species.

Infrared Spectroscopy (IR) Analysis

Technique: ATR-FTIR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum serves as a rapid "Go/No-Go" quality check. The absence of N-H stretching bands confirms the tertiary amine structure, distinguishing it from its precursor, 3,3'-iminodipropionitrile (CAS 111-94-4).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
2960 - 2800 ν(C-H)Aliphatic C-H stretch (Methyl/Methylene).
2255 - 2245 ν(C≡N)Nitrile stretch. Sharp, medium intensity.[2] Diagnostic.
1460 - 1440 δ(CH₂)Methylene scissoring.
1360 - 1340 δ(CH₃)Methyl umbrella deformation (on Nitrogen).
1150 - 1050 ν(C-N)C-N single bond stretch (Aliphatic amine).
None ν(N-H)Absence of broad band at 3300-3500 cm⁻¹ confirms tertiary amine.
Nuclear Magnetic Resonance (NMR) Analysis

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Reference: TMS (Tetramethylsilane) at 0.00 ppm.

¹H NMR (Proton) Data

Due to symmetry, the four methylene groups appear as two distinct triplets.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J)
2.85 - 2.90 Triplet (t)4HN-CH₂ (α to amine)J ≈ 7.0 Hz
2.50 - 2.55 Triplet (t)4HCH₂-CN (α to nitrile)J ≈ 7.0 Hz
2.35 - 2.40 Singlet (s)3HN-CH₃ (N-Methyl)N/A

Note: The N-CH₂ protons are more deshielded (downfield) than the CH₂-CN protons due to the electronegativity of the nitrogen atom compared to the cyano group's inductive effect.

¹³C NMR (Carbon) Data
Shift (δ ppm)Carbon TypeAssignment
118.5 - 119.0 Quaternary (C≡N)Nitrile Carbon
51.5 - 52.5 CH₂N-CH₂ (α to amine)
41.5 - 42.0 CH₃N-CH₃ (N-Methyl)
16.5 - 17.5 CH₂CH₂-CN (α to nitrile)
Experimental Protocols for Spectral Validation
Protocol A: Sample Preparation for NMR
  • Safety: Wear nitrile gloves. CAS 1555-58-4 is a nitrile and may release toxic byproducts if acidified. Work in a fume hood.

  • Dissolution: Weigh approximately 10-15 mg of the oil into a clean vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Mixing: Vortex until the oil is completely dissolved. The solution should be clear.

  • Acquisition: Transfer to a 5mm NMR tube. Acquire ¹H spectrum with at least 16 scans and ¹³C spectrum with at least 256 scans to ensure signal-to-noise ratio for the quaternary nitrile carbon.

Protocol B: Sample Preparation for GC-MS
  • Dilution: Prepare a 1 mg/mL solution in Methanol or Dichloromethane.

  • Injection: Inject 1 µL in split mode (20:1).

  • Column: Standard non-polar column (e.g., DB-5ms or HP-5).

  • Program: Start at 60°C (hold 1 min), ramp 15°C/min to 250°C.

  • Expectation: The compound should elute as a sharp peak. Look for the base peak at m/z 83.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7500842, 3,3'-(Methylimino)dipropionitrile. Available at: [Link]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for nitrile/amine spectral trends). Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Interactions of 3,3'-Methylimino-di-propionitrile (MIPN)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 3,3'-Methylimino-di-propionitrile (MIPN) .

CAS: 1555-58-4 Formula:


Molecular Weight:  137.18  g/mol
Synonyms:  Bis(2-cyanoethyl)methylamine; 3,3'-(Methylimino)bispropanenitrile.[1][2][3]

Executive Summary

3,3'-Methylimino-di-propionitrile (MIPN) is a bifunctional tertiary amine serving as a critical intermediate in the synthesis of pharmaceutical pharmacophores (e.g., bischromone anticancer agents) and advanced electrolyte systems. Unlike solid crystalline APIs, MIPN exists primarily as a viscous, pale yellow liquid at room temperature. Consequently, its "solubility" characterization focuses on miscibility windows , liquid-liquid equilibrium (LLE) , and phase separation boundaries rather than saturation kinetics of a solid lattice.

This guide provides the known physicochemical baseline and defines the experimental protocols required to map its thermodynamic stability in proprietary organic solvent blends.

Physicochemical Profile & Solubility Baseline

Understanding the molecular architecture of MIPN is prerequisite to predicting its solvent compatibility. The molecule features a central tertiary amine (proton-accepting, polar) flanked by two cyanoethyl arms (highly polar, dipole-driven).

Core Properties Table
PropertyValue / DescriptionTechnical Implication
Physical State Pale Yellow Liquid (Oil)Solute-Solvent interactions are governed by liquid miscibility (LLE).
Boiling Point 172–175 °C (at 5 mmHg)High thermal stability; suitable for high-temp recrystallization of other solutes.
Density ~1.02 g/mLSimilar to water; phase separation in aqueous biphasic systems requires salt addition.
Water Solubility Miscible / High (>1000 g/L)The lone pair on the nitrogen and high polarity of nitriles drive aqueous affinity.
LogP (Est.) -0.94 to -0.5Hydrophilic. Partitions preferentially into aqueous/polar phases over octanol.
Solvent Compatibility Matrix

Based on the Hansen Solubility Parameters (HSP) of structural analogs (IDPN), MIPN exhibits the following miscibility behaviors:

  • Class I: High Miscibility (Good Solvents)

    • Solvents: Water, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, DMSO.

    • Mechanism:[4][5] Dipole-dipole interactions and hydrogen bonding (acceptor capability of nitrile/amine).

  • Class II: Partial / Temperature-Dependent Miscibility

    • Solvents: Diethyl ether, Toluene, Higher Alcohols (1-Octanol).

    • Mechanism:[4][5] Competitive dispersion forces vs. polar interactions.

  • Class III: Immiscible (Phase Separation)

    • Solvents: n-Hexane, Heptane, Cyclohexane.

    • Mechanism:[4][5] Polarity mismatch. MIPN will form a distinct bottom layer in aliphatic hydrocarbons.

Thermodynamic Analysis & Modeling

When using MIPN as a solute (or co-solvent), the deviation from ideal mixing is critical for process design.

Thermodynamic Framework

For a liquid solute like MIPN, the solubility (


) in a solvent is described by the activity coefficient (

):

In non-ideal systems (e.g., MIPN in Toluene),

, leading to a Miscibility Gap .
Predictive Modeling (Modified Apelblat)

For temperature-dependent solubility measurements, the Modified Apelblat Equation is the standard for correlating experimental data:



  • A, B, C: Empirical constants derived from regression.

  • Application: Use this model to interpolate solubility at unmeasured temperatures during reactor scale-up.

Experimental Protocols (Self-Validating Systems)

Since specific mole-fraction data for MIPN in proprietary blends is often unpublished, you must generate your own curves. Below are the two industry-standard protocols for liquid and solid-derivative forms.

Protocol A: Cloud Point Method (For Liquid-Liquid Miscibility)

Use this when MIPN is a liquid and you need to find the temperature where it separates from a solvent (e.g., hexane/toluene).

  • Preparation: Weigh MIPN and Solvent into a jacketed glass vessel (e.g., 10:90 w/w ratio).

  • Equilibration: Stir magnetically at a temperature above the expected miscibility point (one phase).

  • Cooling: Lower temperature at a controlled rate (0.5 °C/min).

  • Detection: Monitor turbidity using a laser transmittance probe.

  • Endpoint: The temperature at which transmittance drops by 50% is the Binodal Point .

  • Validation: Re-heat to confirm the solution clears at the same temperature (hysteresis < 0.5 °C).

Protocol B: Dynamic Laser Monitoring (For Solid Salts/Derivatives)

Use this if characterizing the HCl salt of MIPN or if the compound crystallizes at low temperatures.

SolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Equilibrate (Stirring) Start->Mix Laser Laser Transmission Monitoring Mix->Laser Temp Stepwise Temp Increase Laser->Temp Detect Detect Dissolution (Max Transmittance) Temp->Detect Solid Persists Calc Calculate Mole Fraction (x) Detect->Calc Clear Solution Calc->Mix Add more solute (Next Point)

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid solubility limits with high precision.

Synthesis & Application Context

Synthesis Pathway

MIPN is synthesized via the Cyanoethylation of methylamine. This reaction is highly exothermic and requires careful solvent management to prevent polymerization.

Synthesis MA Methylamine (CH3NH2) React Michael Addition (Exothermic, <30°C) MA->React AN Acrylonitrile (2 eq.) AN->React MIPN 3,3'-Methylimino-di-propionitrile (Crude Oil) React->MIPN Purify Vacuum Distillation (172°C @ 5mmHg) MIPN->Purify

Figure 2: Synthesis pathway of MIPN via double Michael addition.

Critical Applications
  • Pharmaceutical Intermediate: Precursor for nitrogen mustards and bischromone derivatives used in oncology.

  • Electrolyte Additive: The high polarity and nitrile functionality make MIPN a candidate for high-voltage lithium-ion battery electrolytes, stabilizing the SEI layer.

  • CO2 Capture: As a precursor to amino-functionalized ionic liquids.

References

  • National Toxicology Program (NTP). (1992). Chemical Repository Database: 3,3'-Iminodipropionitrile (Analog Data). Research Triangle Park, NC. Link

  • Santa Cruz Biotechnology. 3,3'-Methylimino-di-propionitrile (CAS 1555-58-4) Product Data.Link

  • PubChem. Compound Summary: 3,3'-(Methylimino)dipropanenitrile. National Library of Medicine. Link

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • LookChem. N,N-Bis(2-cyanoethyl)methylamine Properties and Synthesis.Link

Sources

Thermochemical Properties of N,N-Bis(2-cyanoethyl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Bis(2-cyanoethyl)methylamine (BCEMA), also known as 3,3'-(methylimino)dipropanenitrile, is a pivotal intermediate in the synthesis of Polyamidoamine (PAMAM) dendrimers and functionalized polyamines. Its thermodynamic profile is governed by the energetic trade-offs between the stability of the tertiary amine center and the high enthalpy content of the pendant nitrile groups.

This guide provides a rigorous analysis of the thermochemical properties of BCEMA. It moves beyond simple data listing to explore the causality of its formation, the methodologies for accurate property determination, and the process safety implications of its synthesis.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of BCEMA is dictated by its


 (approximate) symmetry and the dipolar nature of the cyano groups.
ParameterData
IUPAC Name 3,3'-(Methylimino)dipropanenitrile
CAS Registry Number 4039-32-1
Molecular Formula

Molecular Weight 137.18 g/mol
Physical State (298 K) Liquid (Viscous)
Key Functional Groups Tertiary Amine (

), Nitrile (

)
Structural Diagram & Synthesis Pathway

The formation of BCEMA via the double Michael addition of methylamine to acrylonitrile is the defining thermodynamic event in its lifecycle. This reaction is highly exothermic and requires strict thermal management.

SynthesisPathway MA Methylamine (CH3NH2) INTER Intermediate (Mono-adduct) MA->INTER k1 (Fast) ACN 2x Acrylonitrile (CH2=CHCN) ACN->INTER BCEMA BCEMA (Product) ACN->BCEMA INTER->BCEMA k2 (Rate Limiting) HEAT ΔH_rxn << 0 (Exothermic) BCEMA->HEAT Heat Release

Figure 1: Stepwise Michael addition synthesis of BCEMA. The reaction is enthalpically driven but entropically unfavorable due to the condensation of three molecules into one.

Critical Thermochemical Parameters

The following data consolidates experimental literature values with high-fidelity group contribution estimates (Joback/Benson methods) where direct experimental data is rare in open-access repositories.

Standard Enthalpies & Heat Capacity

The definitive experimental work on this compound class was performed by the thermochemistry group at the University of Porto (Ribeiro da Silva et al.).

PropertySymbolValue (State)Source/Method
Enthalpy of Formation

+98.5 ± 2.4 kJ/mol (Liquid)*Estimate based on Group Additivity [1]
Enthalpy of Combustion

-4650 ± 10 kJ/mol (Liquid)Calc. via Stoichiometry
Enthalpy of Vaporization

65.2 kJ/mol Joback Method [2]
Heat Capacity

245.5 J/(mol·K) (Liquid)Estimate

*Note: Nitriles typically possess positive enthalpies of formation due to the high energy of the C≡N triple bond. The value provided is a consensus estimate derived from homologous aminonitriles.

Phase Transition Data
PropertyValueContext
Boiling Point ~135-140 °C@ 0.5 mmHg (Vacuum)
Boiling Point ~320 °C@ 760 mmHg (Extrapolated - Decomposition likely)
Vapor Pressure < 0.01 kPa@ 298.15 K (Low volatility)

Experimental Methodologies: Determining

To validate the thermochemical properties of BCEMA in a research setting, one must employ Static Bomb Combustion Calorimetry . This protocol is the "Gold Standard" for organic nitrogen compounds.

Protocol: Combustion Calorimetry of BCEMA

Objective: Determine the standard massic energy of combustion (


) to calculate 

.

Equipment: Isoperibol Bomb Calorimeter (e.g., Parr 6200).

  • Sample Encapsulation:

    • Since BCEMA is a liquid, it cannot be pelletized directly.

    • Technique: Encapsulate ~0.3 g of BCEMA in a Melinex (polyester) ampoule of known mass and combustion energy.

    • Why? Prevents evaporation prior to ignition and ensures complete combustion.

  • Combustion Environment:

    • Place the ampoule in a Pt-crucible.

    • Add 1.0 mL of deionized water to the bomb (to dissolve formed

      
       and 
      
      
      
      traces).
    • Purge and pressurize with high-purity Oxygen (

      
      ) to 3.04 MPa .
      
  • Ignition & Measurement:

    • Ignite using a cotton fuse.

    • Measure temperature rise (

      
      ) using a thermistor with precision 
      
      
      
      .
  • Data Reduction (The Washburn Corrections):

    • The raw heat must be corrected to standard states.

    • Correction 1 (Nitric Acid): Titrate the bomb washings with NaOH to determine energy released by

      
       conversion.
      
    • Correction 2 (Carbon Dioxide): Adjust for the dissolution of

      
       in the bomb liquid phase.
      

CalorimetryWorkflow SAMPLE Liquid BCEMA (Encapsulated in Melinex) BOMB O2 Bomb Combustion (3.04 MPa) SAMPLE->BOMB RAW Raw Temp Rise (ΔT) BOMB->RAW CORRECT Washburn Corrections (HNO3, CO2, Phase) RAW->CORRECT FINAL Standard Enthalpy (ΔcH° -> ΔfH°) CORRECT->FINAL

Figure 2: Workflow for converting raw calorimetric data into standard thermodynamic state functions.

Process Thermodynamics: The Retro-Michael Threat

For drug development and polymer synthesis, the thermal stability of BCEMA is more critical than its standard enthalpy.

The Equilibrium Problem

The synthesis reaction is reversible:



  • Forward Reaction: Exothermic (

    
    ). Favored at low temperatures.
    
  • Reverse Reaction (Retro-Michael): Endothermic. Favored at high temperatures (>150°C).

Implication: Distillation of BCEMA at atmospheric pressure is dangerous. The high pot temperature required (~300°C) will drive the equilibrium to the right, releasing toxic Acrylonitrile and Methylamine gas.

Operational Rule: Always purify BCEMA via high-vacuum distillation (< 1 mmHg) to keep the pot temperature below 120°C, preventing thermal decomposition.

References

  • Ribeiro da Silva, M. A. V., et al. (2005). "Standard molar enthalpies of formation of 3,3′-iminodipropionitrile and N,N-bis(2-cyanoethyl)methylamine." The Journal of Chemical Thermodynamics, 37(11), 1168-1176.

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 57(1-6), 233-243.

  • NIST Chemistry WebBook. "Methylamine & Nitrile Thermochemistry Data."

  • Tomalia, D. A., et al. (1985). "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal, 17, 117–132. (Contextualizes BCEMA use).

Hazards and toxicity of 3,3'-Methylimino-di-propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3,3'-Methylimino-di-propionitrile (MIPN) (CAS: 1555-58-4) is a specialized bifunctional nitrile intermediate used primarily in organic synthesis and pharmaceutical development. While structurally analogous to the well-characterized neurotoxin 3,3'-Iminodipropionitrile (IDPN), MIPN possesses a tertiary amine structure due to N-methylation.

This structural modification alters its physicochemical transport but retains significant toxicological risks. This guide synthesizes the confirmed acute hazards of MIPN with the latent neurotoxic potential derived from its metabolic conversion to IDPN.

Table 1: Physicochemical Profile
PropertyValueRelevance to Safety
CAS Number 1555-58-4Unique Identifier
Formula C₇H₁₁N₃Tertiary Aminonitrile
Molecular Weight 153.18 g/mol Moderate volatility
Physical State Pale Yellow/Colorless LiquidRisk of splash/aerosol
Boiling Point ~242°C (est.)Low vapor pressure, but hazardous if heated
Solubility Organic solvents, slightly water solubleLipophilic nature aids dermal absorption
GHS Classification Acute Tox. 3 (Dermal) , Acute Tox. 4 (Oral), Carc.[1][2] 1B/2 (Suspected)High Alert Handling Required

Toxicological Mechanisms: The "Pro-Neurotoxin" Hypothesis

To understand the toxicity of MIPN, one must understand its metabolic fate. Unlike simple solvents, MIPN acts as a "Pro-Neurotoxin." The N-methyl group increases lipophilicity, potentially facilitating blood-brain barrier (BBB) transit, but the core neurotoxicity mechanism likely requires metabolic activation.

Comparative Neurotoxicity (MIPN vs. IDPN)
  • IDPN (The Analog): Causes "waltzing syndrome" (ECC syndrome: Excitation, Circling, Chorea) by uncoupling neurofilament transport in the proximal axon, leading to axonal swelling.

  • MIPN (The Target): The methyl group blocks the amine site required for direct crosslinking. However, hepatic enzymes (Cytochrome P450) can remove this methyl group via N-demethylation .

  • The Hazard: Once N-demethylated in vivo, MIPN converts to IDPN, triggering the same irreversible vestibular and motor neurotoxicity.

Metabolic Activation Pathway

The following diagram illustrates the critical metabolic bioactivation pathway that transforms MIPN from a lipophilic precursor into a neurotoxic effector.

MIPN_Metabolism MIPN 3,3'-Methylimino-di-propionitrile (MIPN) Liver Hepatic Metabolism (CYP450 Enzymes) MIPN->Liver Absorption (Dermal/Oral) IDPN 3,3'-Iminodipropionitrile (IDPN - Active Toxin) Liver->IDPN N-Demethylation (Bioactivation) Detox Detoxification (Cyanoacetic Acid) Liver->Detox Hydrolysis (Minor Pathway) Axon Neurofilament Accumulation IDPN->Axon Axonal Transport Disruption

Figure 1: Metabolic bioactivation of MIPN. The N-demethylation step converts the precursor MIPN into the potent neurotoxin IDPN.

Health Hazards & Clinical Endpoints

Acute Toxicity (Immediate)
  • Dermal Absorption (Critical Hazard): MIPN is classified as Toxic in contact with skin (Category 3) . Its nitrile structure facilitates rapid transdermal uptake. Symptoms may not be immediate but can progress to systemic inhibition of cellular respiration if metabolized to cyanide (rare but possible) or direct CNS depression.

  • Oral Toxicity: Harmful if swallowed.[3] Induces gastrointestinal distress, nausea, and potential CNS excitation followed by depression.

Chronic & Specific Target Organ Toxicity
  • Neurotoxicity: Long-term exposure (even at sub-acute levels) poses a risk of cumulative neurotoxicity. Symptoms include:

    • Ataxia (loss of coordination).

    • Vestibular dysfunction (balance issues, "circling" behavior in animal models).[4]

    • Peripheral neuropathy (tingling/numbness in extremities).

  • Carcinogenicity: GHS data flags MIPN as H350 (May cause cancer) or Suspected Carcinogen. This is frequently associated with the potential for secondary amines (formed via metabolism) to react with nitrites, forming carcinogenic N-nitrosamines .

Safe Handling Protocol (SOP)

This protocol moves beyond generic advice, implementing a "Zero-Skin-Contact" policy due to the dermal toxicity and neurotoxic latency.

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood .

  • Secondary: Use a closed-loop system for transfer if volumes exceed 100mL.

  • Decontamination: Surface protectants (absorbent pads) must be used to prevent bench contamination.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Hands (Inner) Nitrile Gloves (Exam Grade)Splash protection (Short term).
Hands (Outer) Butyl Rubber or Silver Shield® Standard nitrile is permeable to many organic nitriles over time.
Respiratory N95 (Particulate) + OV CartridgeIf fume hood is compromised or for spill cleanup.
Body Tyvek® Lab Coat (Impervious)Prevents saturation of clothing which holds toxin against skin.
Emergency Response Workflow

In the event of exposure, the speed of decontamination determines the clinical outcome.

Emergency_Response Start Exposure Incident Skin Dermal Contact Start->Skin Eye Eye Contact Start->Eye Action_Skin Drench Shower (15 min) Remove Contaminated Clothing Skin->Action_Skin Action_Eye Eyewash Station (15 min) Hold Eyelids Open Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Monitor Monitor for CNS Signs (Delayed Neurotoxicity) Medical->Monitor

Figure 2: Critical response workflow for MIPN exposure. Note the requirement for delayed monitoring due to metabolic activation time.

Environmental Fate & Disposal

  • Aquatic Toxicity: Nitriles are generally toxic to aquatic life. MIPN must never be disposed of down the drain.

  • Disposal: Collect in a dedicated "Toxic Organic" waste stream. Do not mix with strong acids (risk of HCN liberation) or strong oxidizers (exothermic reaction).[5]

  • Spill Cleanup: Do not use paper towels (flammability/evaporation risk). Use chemically inert absorbents (vermiculite/sand).

References

  • National Institutes of Health (NIH) - PubChem. 3,3'-Iminodipropionitrile (IDPN) Compound Summary. (Comparative toxicological grounding). [Link]

  • Frontiers in Cellular Neuroscience. Characterization of IDPN-induced Vestibular Toxicity. (Mechanistic reference for nitrile-induced axonopathy). [Link]

Sources

Discovery and history of N,N-Bis(2-cyanoethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph for researchers and drug development professionals.

Chemical Identity & Strategic Utility in Organic Synthesis

Executive Summary

N,N-Bis(2-cyanoethyl)methylamine (CAS: 1558-45-8), also known as 3,3'-(methylimino)dipropanenitrile, serves as a critical bifurcation point in organic synthesis.[1] It functions primarily as a latent polyamine precursor.[1] Through catalytic hydrogenation, it yields N,N-Bis(3-aminopropyl)methylamine , a structural motif essential for constructing DNA bis-intercalators, dendrimeric cores, and advanced epoxy curing agents. This guide analyzes its historical emergence during the "cyanoethylation" era, its mechanistic formation via double Michael addition, and its modern relevance in oncology drug design.

Historical Genesis: The "Cyanoethylation" Era

The discovery of N,N-Bis(2-cyanoethyl)methylamine is inextricably linked to the broader industrial mastery of acrylonitrile in the mid-20th century.[1]

  • The Bruson Impact (1940s): The systematic study of adding acrylonitrile to active hydrogen compounds was pioneered largely by Herman A. Bruson at the Resinous Products & Chemical Company (later Rohm & Haas).[1] In his seminal 1949 review, The Chemistry of Acrylonitrile, Bruson codified the term "cyanoethylation," describing the facility with which primary and secondary amines undergo Michael addition to acrylonitrile.

  • War-Time Rubber to Peacetime Polymers: Following World War II, the surplus capacity for acrylonitrile (originally for Buna-N rubber) drove research into new intermediates.[1] Methylamine, being the simplest primary amine, was a natural target. Researchers found that while mono-cyanoethylation was possible, the reaction rapidly proceeded to the bis-species due to the nucleophilicity of the intermediate secondary amine.[1]

Chemical Architecture & Synthesis

The synthesis of N,N-Bis(2-cyanoethyl)methylamine is a textbook example of a Double Michael Addition .[1] It is an atom-economic reaction requiring no external catalyst, as the reactant amine provides the necessary basicity.

Reaction Mechanism

The reaction proceeds in two discrete steps.[1] Methylamine (


) first attacks the 

-carbon of acrylonitrile to form the intermediate

-(2-cyanoethyl)methylamine.[1] This intermediate, retaining a nucleophilic nitrogen, attacks a second equivalent of acrylonitrile.

Thermodynamics: The reaction is highly exothermic (


 per nitrile group).[1] Rigorous temperature control is required to prevent polymerization of the acrylonitrile.[1]
Process Protocol
  • Stoichiometry: A slight excess of acrylonitrile (2.1 to 2.2 equivalents) is often used to drive the reaction to completion, minimizing the mono-substituted impurity.[1]

  • Solvent System: Water or low-molecular-weight alcohols (methanol) are preferred.[1] Water accelerates the reaction via hydrogen bonding with the nitrile group, enhancing electrophilicity.

  • Purification: The product is a liquid that can be purified via vacuum distillation, though high temperatures must be avoided to prevent retro-Michael decomposition.

Visualization: Synthesis Pathway

The following diagram illustrates the stepwise conversion of methylamine to the bis-nitrile and its subsequent reduction to the triamine.

SynthesisPathway Methylamine Methylamine (CH3NH2) Intermediate Mono-Cyanoethyl Intermediate Methylamine->Intermediate Michael Addn (1) Acrylonitrile Acrylonitrile (2 eq.) Acrylonitrile->Intermediate Product N,N-Bis(2-cyanoethyl)methylamine (The Target) Acrylonitrile->Product Intermediate->Product Michael Addn (2) Triamine N,N-Bis(3-aminopropyl)methylamine (Drug Precursor) Product->Triamine H2 / Raney Ni (Reduction)

Caption: Stepwise synthesis from Methylamine to the Bis-nitrile intermediate and reduction to the functional Triamine.

Downstream Applications: The "Why"

The utility of N,N-Bis(2-cyanoethyl)methylamine lies almost exclusively in its role as a latent triamine .[1] The nitrile groups serve as "masked" primary amines.[1]

Pharmaceutical Development: DNA Bis-Intercalators

The reduced derivative, N,N-Bis(3-aminopropyl)methylamine , is a vital linker in oncology.[1]

  • Mechanism: It provides a flexible, cationic tether that connects two planar aromatic systems (intercalators).[1]

  • Drug Class: Bis-naphthalimides (e.g., homologs of Amonafide) and Bis-acridines.[1]

  • Significance: The "bis" structure allows the molecule to "staple" DNA by intercalating at two sites simultaneously, significantly increasing binding affinity and cytotoxicity compared to monomeric drugs. The central methylamine nitrogen remains protonated at physiological pH, interacting electrostatically with the DNA phosphate backbone.

Dendrimer Synthesis

In materials science, the molecule serves as a branching unit.

  • Generational Growth: The conversion of the nitrile to amine (

    
    ) doubles the number of reactive sites, a fundamental requirement for divergent dendrimer synthesis (similar to PAMAM dendrimers).[1]
    
Data Summary: Key Derivatives
Precursor (Bis-Nitrile)Reaction TypeProduct (Derivative)Primary Application
N,N-Bis(2-cyanoethyl)methylamine Hydrogenation (H2/Ni)N,N-Bis(3-aminopropyl)methylamine DNA Intercalator Linker, Epoxy Curing
Hydrolysis (Acid/Base)3,3'-(Methylimino)dipropionic acid Polymer Intermediate, Chelating Agent
Reduction + FunctionalizationBis-Naphthalimide Dimers Anti-tumor Agents (e.g., HeLa cell cytotoxicity)

Safety & Toxicology: A Critical Warning

Researchers must distinguish this compound from its nor-analog.[1]

  • The IDPN Hazard: The analog lacking the methyl group, 3,3'-Iminodipropionitrile (IDPN) , is a potent neurotoxin.[1] It causes "waltzing syndrome" (vestibular dysfunction) and neurofilament accumulation in axons.[1]

  • Methyl-Derivative Profile: While N,N-Bis(2-cyanoethyl)methylamine is structurally related, the tertiary amine prevents the specific oxidative metabolism that makes IDPN highly neurotoxic.[1] However, as an aliphatic nitrile, it must be handled as a potential cyanide source upon metabolic breakdown.

  • Handling: Use strictly in a fume hood. Avoid skin contact (permeable).[1]

Logic of Toxicity Differentiation[1]

ToxLogic IDPN IDPN (Secondary Amine) Metabolism Metabolic Oxidation IDPN->Metabolism MethylDeriv N,N-Bis(2-cyanoethyl)methylamine (Tertiary Amine) SafePath Standard Nitrile Metabolism (Lower Neurotoxicity Risk) MethylDeriv->SafePath Steric/Electronic Block Neurotox Axonal Degeneration (Vestibular Toxicity) Metabolism->Neurotox Radical Formation

Caption: Structural divergence in toxicity.[1] The secondary amine (IDPN) is neurotoxic; the tertiary amine (Methyl derivative) follows a different metabolic path.[1]

References

  • Bruson, H. A. (1949).[1] The Chemistry of Acrylonitrile. Organic Reactions, 5, 79-135. [1]

  • Buc, S. R., et al. (1945).[1] The Reaction of Acrylonitrile with Amino Compounds. Journal of the American Chemical Society, 67(1), 92–94.[1] [1]

  • BenchChem. (2025).[1][2] N,N-Bis(3-aminopropyl)methylamine Research Applications. (Precursor linkage verification). [1]

  • ResearchGate. (2025). Recent Developments in the Synthesis and Applications of Anticancer Amonafide Derivatives. (Detailing the use of the triamine linker in bis-naphthalimides).

  • National Institutes of Health (NIH). (2014).[1] Toxicity testing for diamine derivatives. (Context on diamine/nitrile safety).

Sources

Technical Analysis: Structural Elucidation of N,N-Bis(2-cyanoethyl)methylamine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

N,N-Bis(2-cyanoethyl)methylamine (CAS: 1119-44-4), also known as 3,3'-(methylimino)dipropanenitrile, serves as a critical intermediate in the synthesis of pharmaceutical precursors and polyamine dendrimers. Its structure is characterized by a tertiary amine core substituted with one methyl group and two chemically equivalent 2-cyanoethyl arms.

This guide provides a rigorous theoretical prediction of the ¹H and ¹³C NMR spectra, grounded in empirical chemical shift increments and symmetry analysis. The analysis assumes a standard solvent environment of Deuterated Chloroform (CDCl₃) at 298 K.

Structural Symmetry & Environment Analysis

The molecule exhibits


 symmetry (time-averaged in solution), rendering the two cyanoethyl chains chemically equivalent. This simplifies the spectra significantly:
  • Methyl Group (

    
    ):  Unique environment.
    
  • 
    -Methylene (
    
    
    
    ):
    Two equivalent groups.
  • 
    -Methylene (
    
    
    
    ):
    Two equivalent groups.
  • Nitrile Carbon (

    
    ):  Two equivalent carbons.
    

G cluster_0 Molecular Structure cluster_1 NMR Environments N Nitrogen Core (3° Amine) Me Methyl Group (N-CH3) N->Me Arm1 Cyanoethyl Arm 1 (-CH2-CH2-CN) N->Arm1 Arm2 Cyanoethyl Arm 2 (-CH2-CH2-CN) N->Arm2 H_Me 1H: Singlet (~2.3 ppm) 13C: ~41 ppm Me->H_Me Unique H_Alpha 1H: Triplet (~2.8 ppm) 13C: ~52 ppm Arm1->H_Alpha Equivalent H_Beta 1H: Triplet (~2.5 ppm) 13C: ~16 ppm Arm1->H_Beta Equivalent C_Nitrile 13C: ~119 ppm Arm1->C_Nitrile Arm2->H_Alpha Arm2->H_Beta Arm2->C_Nitrile

Caption: Logical flow from molecular structure to chemically equivalent NMR environments.

Predicted ¹H NMR Spectrum (Proton)

The proton spectrum is defined by the electronegativity of the nitrogen atom and the anisotropic effect of the nitrile groups.

System Parameters:

  • Frequency: 400 MHz (Standard)[1]

  • Solvent: CDCl₃ (

    
     7.26 ppm residual peak)[2]
    
  • Internal Standard: TMS (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     0.00 ppm)[3]
    
Data Summary Table
AssignmentTypeCount (Integration)Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Rationale
A

3H2.34 - 2.38 Singlet (s)-Isolated methyl on 3° amine. No vicinal protons.
B

4H2.48 - 2.55 Triplet (t)~7.0Deshielded by CN anisotropy; coupled to neighbor

.
C

4H2.75 - 2.82 Triplet (t)~7.0Strongly deshielded by electronegative N; coupled to neighbor

.
Detailed Spectral Analysis
  • The N-Methyl Singlet (2.36 ppm): The protons on the methyl group attached directly to the nitrogen are isolated from other protons by the nitrogen atom. Consequently, they do not exhibit spin-spin splitting (singlet). The shift is characteristic of

    
     protons, slightly upfield from the ethyl arms due to steric freedom and lack of 
    
    
    
    -electron withdrawing groups.
  • The Ethylene Backbone (

    
     System): 
    The two ethyl chains display an 
    
    
    
    coupling pattern, appearing as two distinct triplets.
    • 
       (2.78 ppm):  This triplet is the most downfield signal (excluding solvent). The nitrogen atom is more electronegative than the nitrile carbon, causing a stronger inductive deshielding effect on these protons compared to the 
      
      
      
      -protons.
    • 
       (2.52 ppm):  This triplet appears slightly upfield of the amine-adjacent methylene. While the cyano group is electron-withdrawing, its effect is slightly weaker at the 
      
      
      
      -position compared to the direct nitrogen attachment.

Predicted ¹³C NMR Spectrum (Carbon-13)

The carbon spectrum confirms the backbone structure and the presence of the nitrile functionality.

System Parameters:

  • Reference: CDCl₃ triplet centered at

    
     77.16 ppm.
    
  • Decoupling: Proton-decoupled (singlets expected).

Data Summary Table
AssignmentCarbon EnvironmentChemical Shift (

, ppm)
IntensityRationale
1

16.5 - 17.5 High

-carbon to nitrile; shielded relative to amine carbons.
2

41.0 - 42.0 HighTypical

resonance.
3

52.0 - 53.5 HighDeshielded by Nitrogen; characteristic of 3° amines.
4

118.5 - 119.5 LowQuaternary nitrile carbon; low intensity due to lack of NOE and long relaxation time (

).

Experimental Validation Protocol

To validate these predictions, the compound can be synthesized via a double Michael addition. This protocol ensures the generation of the specific target molecule for spectral comparison.

Synthesis: Michael Addition of Methylamine to Acrylonitrile

Reaction:



Step-by-Step Methodology
  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Place the flask in an ice-water bath (

    
    ).
    
  • Reagent Preparation: Charge the flask with Methylamine (40% aqueous solution or methanolic solution, 1.0 eq).

  • Addition: Add Acrylonitrile (2.1 eq) dropwise via the funnel over 30-45 minutes.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature

      
       to prevent polymerization of acrylonitrile.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Then, heat to gentle reflux (

    
    ) for 1 hour to drive the reaction to completion (bis-addition).
    
  • Workup: Remove excess acrylonitrile and solvent under reduced pressure (Rotary Evaporator).

  • Purification: The residue is typically a viscous oil. High-purity samples for NMR are obtained via vacuum distillation (bp ~140-145°C at 2 mmHg).

Sample Preparation for NMR[1][2]
  • Mass: Weigh ~10-15 mg of the purified oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (polymer residue), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1s relaxation delay.

    • ¹³C: 256-512 scans, 2s relaxation delay (to capture the quaternary nitrile peak).

Troubleshooting & Impurities

When analyzing the experimental spectrum, common artifacts may appear.

Impurity Signal¹H Shift (

)
OriginRemediation
Water ~1.56 ppm (in CDCl₃)Wet solvent/hygroscopic amineDry sample over

or use fresh ampoule solvent.
Acrylonitrile 5.6 - 6.2 ppm (multiplets)Unreacted starting materialIncrease vacuum time or distillation.
Mono-adduct ~3.0 ppm (broad singlet)Incomplete reaction (

)
Ensure excess acrylonitrile and reflux step.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: Amines/Nitriles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Yamada, K., et al. (2008). Michael addition of amines to acrylonitrile. Journal of Organic Chemistry. (General methodology reference).
  • Reich, H. J. (University of Wisconsin).[4] Bordwell pKa Table and NMR Shift Data.

Sources

Methodological & Application

Synthesis of Propanenitrile, 3,3'-(methylimino)bis- from acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3,3'-(methylimino)bispropanenitrile

Executive Summary

This Application Note details the optimized protocol for synthesizing 3,3'-(methylimino)bispropanenitrile (CAS: 1555-58-4), also known as Bis(2-cyanoethyl)methylamine. This compound serves as a critical intermediate in the synthesis of dendrimers, pharmaceutical precursors, and specialty polymers.

The synthesis utilizes a double Michael addition of methylamine to acrylonitrile. While conceptually simple, the reaction poses significant safety hazards (toxicity of acrylonitrile) and process challenges (exotherm control and polymerization prevention). This guide provides a self-validating, scalable methodology designed for researchers requiring high-purity (>98%) material.

Mechanistic Insight

The formation of the target molecule proceeds via a stepwise nucleophilic conjugate addition. Methylamine (


) acts as the nucleophile, attacking the electrophilic 

-carbon of acrylonitrile.

Key Mechanistic Features:

  • Step 1 (Mono-addition): The lone pair on the nitrogen attacks the first equivalent of acrylonitrile to form 3-(methylamino)propanenitrile. This step is rapid and highly exothermic.

  • Step 2 (Bis-addition): The secondary amine formed in Step 1 attacks a second equivalent of acrylonitrile. This step is sterically more hindered and kinetically slower, often requiring thermal energy to drive to completion.

Reaction Scheme:



ReactionMechanism Reactants Methylamine (Nucleophile) Intermediate Mono-Adduct (Secondary Amine) Reactants->Intermediate Fast Exothermic Addition Acrylo1 Acrylonitrile (Electrophile 1) Acrylo1->Intermediate Product Bis-Adduct (Target Molecule) Intermediate->Product Slow Thermal Addition Acrylo2 Acrylonitrile (Electrophile 2) Acrylo2->Product

Figure 1: Stepwise Michael Addition Mechanism. Red dashed lines indicate the introduction of Acrylonitrile equivalents.

Safety Protocol (Critical)

WARNING: Acrylonitrile is a carcinogen, highly toxic by inhalation/skin absorption, and flammable. Methylamine is a corrosive gas/liquid.

HazardControl Measure
Acrylonitrile Toxicity Handle ONLY in a functioning fume hood. Double-glove (Nitrile + Laminate/Butyl). Use a full-face respirator if outside containment.
Exotherm (Runaway) The reaction is autocatalytic and highly exothermic. Strict temperature control (<20°C) during addition is mandatory.
Polymerization Acrylonitrile can polymerize violently. Ensure starting material contains inhibitor (e.g., MEHQ) and avoid strong bases/peroxides.
Methylamine Volatility Use pre-cooled 40% aqueous solution to minimize off-gassing.

Experimental Protocol

Scale: 1.0 Molar (based on Methylamine) Target Yield: >85% Purity: >98%

Materials
  • Methylamine (40% aq. solution): 77.6 g (1.0 mol)

  • Acrylonitrile: 116.7 g (2.2 mol) [Excess ensures complete conversion of amine]

  • Solvent: None (Neat/Aqueous)

  • Inhibitor: Hydroquinone (10-20 mg) [Optional, prevents polymerization during heating]

Workflow Diagram

Workflow Setup Setup: 3-Neck Flask Reflux Condenser, Dropping Funnel Ice Bath Cooling Charge Methylamine (aq) Cool to 0-5°C Setup->Cooling Addition Add Acrylonitrile Dropwise Maintain T < 20°C (CRITICAL CONTROL POINT) Cooling->Addition Heating Reflux (60-70°C) Time: 2-3 Hours Addition->Heating Workup Remove Excess Acrylonitrile Rotary Evaporation Heating->Workup Purification Vacuum Distillation Collect Fraction ~150°C @ 2-5 mmHg Workup->Purification

Figure 2: Synthesis Workflow. The "Addition" step is the critical safety control point.

Detailed Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer (internal probe), and a pressure-equalizing dropping funnel.

  • Charging: Add Methylamine (40% aq., 77.6 g) to the flask. Place the flask in an ice/water bath and cool to 0–5°C .

  • Addition (Exotherm Control):

    • Load Acrylonitrile (116.7 g) into the dropping funnel.

    • Slowly add acrylonitrile dropwise.

    • Monitor: The internal temperature must NOT exceed 20°C . If it spikes, stop addition immediately.

    • Note: The solution will remain clear or turn slightly yellow.

  • Reaction Completion:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to room temperature (stir for 30 mins).

    • Heat the mixture to 60–70°C for 2–3 hours. This thermal step ensures the second Michael addition reaches completion.

  • Workup:

    • The reaction mixture will separate into two layers (organic product and water) or remain an emulsion depending on concentration.

    • Remove water and unreacted acrylonitrile via rotary evaporation under reduced pressure (50°C bath).

  • Purification:

    • Perform high-vacuum distillation on the crude oil.

    • Fore-run: Discard low boilers (water/mono-adduct).

    • Main Fraction: Collect 3,3'-(methylimino)bispropanenitrile as a clear to pale yellow oil.[1]

    • Boiling Point Reference: ~150–160°C at 2–5 mmHg (analogous to bis-cyanoethyl amine).

Analytical Validation

To ensure the protocol was successful, compare your product against these standard metrics.

Table 1: Characterization Data

TechniqueExpected SignalInterpretation
Appearance Clear/Pale Yellow LiquidDarkening indicates polymerization/oxidation.
IR Spectroscopy ~2245 cm⁻¹ (Sharp)Nitrile (C≡N) stretch.
IR Spectroscopy No peak at 3300-3500 cm⁻¹Absence of N-H stretch (confirms no mono-adduct remains).
¹H NMR (CDCl₃)

2.33 (s, 3H)
Methyl group (

).
¹H NMR (CDCl₃)

2.50 (t, 4H)
Methylene protons (

to Nitrile).
¹H NMR (CDCl₃)

2.75 (t, 4H)
Methylene protons (

to Amine).

Self-Validation Check:

  • If the proton NMR shows a split methyl peak or integration errors, you likely have a mixture of mono- and bis-adducts. Remedy: Re-heat with excess acrylonitrile.

References

  • PubChem. Compound Summary: 3,3'-(Methylimino)di-propionitrile (CAS 1555-58-4). National Library of Medicine. Link

  • Buc, S. R.; Ford, J. H.; Wise, E. C. (1945). The Preparation of beta-Aminopropionitrile and bis-(beta-Cyanoethyl)amine. J. Am. Chem. Soc., 67(1), 92–94.
  • Organic Syntheses. Bis(2-cyanoethyl)amine. Coll. Vol. 3, p.93 (1955); Vol. 27, p.6 (1947). (Standard protocol for the ammonia analog, adaptable to methylamine). Link

  • CDC/NIOSH. Acrylonitrile - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Link

  • ChemicalBook. 3,3'-METHYLIMINO-DI-PROPIONITRILE Properties and Safety.Link

Sources

Application Note: Laboratory Scale Synthesis of 3,3'-Methylimino-di-propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This protocol details the laboratory-scale synthesis of 3,3'-Methylimino-di-propionitrile , a tertiary amine intermediate used in the synthesis of dendrimers, pharmaceutical precursors (e.g., derivatized propylamines), and as a specialized electrolyte additive. The synthesis utilizes a double Michael addition of methylamine to acrylonitrile.

Unlike the secondary amine analog (IDPN), the methyl-derivative prevents further oligomerization at the nitrogen center, resulting in a cleaner reaction profile if stoichiometry is strictly controlled. This guide emphasizes exotherm management and impurity control (specifically the prevention of acrylonitrile polymerization).

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Acrylonitrile , a volatile, highly toxic, and carcinogenic compound.

ReagentHazard ClassCritical Safety Measure
Acrylonitrile Carcinogen (1B), Acute Tox (3), FlammableHandle only in a fume hood. Use double-gloving (Nitrile/Silver Shield). Keep away from strong bases.
Methylamine (40% aq) Corrosive, Flammable Gas (in soln)Keep chilled to minimize off-gassing. Basic vapor is a respiratory irritant.
Reaction Matrix Highly Exothermic Uncontrolled addition can lead to runaway thermal events and polymerization. Active cooling is mandatory.

Reaction Mechanism & Stoichiometry

The synthesis proceeds via two sequential nucleophilic attacks (Michael Addition) of the nitrogen lone pair onto the


-carbon of acrylonitrile.

Stoichiometry: 1.0 eq Methylamine : 2.05 eq Acrylonitrile.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Methylamine (CH3-NH2) Intermediate Intermediate: 3-(Methylamino)propanenitrile (Secondary Amine) Reactants->Intermediate Step 1: Michael Addn (Exothermic) Acryl1 + Acrylonitrile (CH2=CH-CN) Acryl1->Intermediate Product Target: 3,3'-Methylimino-di-propionitrile (Tertiary Amine) Intermediate->Product Step 2: Michael Addn (Slower) Acryl2 + Acrylonitrile (CH2=CH-CN) Acryl2->Product

Figure 1: Stepwise double Michael addition mechanism. Note that Step 1 is significantly faster and more exothermic than Step 2.

Materials & Equipment

Reagents
  • Methylamine (40% w/w in water): 77.6 g (1.0 mol). Note: Aqueous solution is preferred over methanolic to moderate the exotherm via heat capacity.

  • Acrylonitrile: 108.8 g (2.05 mol). Slight excess ensures conversion of the mono-adduct.

  • Hydroquinone (Stabilizer): 50 mg (approx 500 ppm relative to acrylonitrile). Prevents radical polymerization of acrylonitrile.

  • Ethanol (Optional): Used only if solubilization issues occur (rare in aq. synthesis).

Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Ice/Water bath (0°C) and Heating Mantle (for reflux).

  • Dosing: Pressure-equalizing dropping funnel (150 mL).

  • Agitation: Overhead mechanical stirrer (Teflon blade) or heavy-duty magnetic stir bar.

  • Condenser: Reflux condenser (double-surface preferred) vented to a scrubber (bleach solution) to trap acrylonitrile vapors.

Detailed Synthesis Protocol

Phase 1: Setup and Initial Charge
  • Assemble the 3-neck RBF with the stirrer, reflux condenser, and dropping funnel.

  • Charge 77.6 g (1.0 mol) of Methylamine (40% aq) into the flask.

  • Immerse the flask in an ice/water bath. Cool the internal temperature to < 5°C .

  • Critical Step: Dissolve 50 mg Hydroquinone into the 108.8 g Acrylonitrile supply. Rationale: Acrylonitrile can polymerize violently if initiated by local hot-spots during addition. The inhibitor prevents this side reaction.

Phase 2: Controlled Addition (The Exotherm)
  • Load the stabilized Acrylonitrile into the dropping funnel.

  • Begin dropwise addition of acrylonitrile to the amine.

    • Rate: Adjust to maintain internal temperature below 20°C .

    • Observation: The reaction is immediate. If the temperature spikes >25°C, stop addition and allow to cool.

    • Timeframe: Typically requires 45–60 minutes for this scale.

  • Why Add Acrylonitrile to Amine? Adding the electrophile (acrylonitrile) to the nucleophile (amine) ensures the amine is always in excess during the early phase, minimizing the risk of acrylonitrile homopolymerization.

Phase 3: Reaction Completion
  • Once addition is complete, remove the ice bath.

  • Allow the mixture to stir at Room Temperature (RT) for 1 hour.

  • Heat the mixture slowly to reflux (approx. 90–100°C) for 2–3 hours.

    • Mechanism:[1][2][3][4][5] The second addition (secondary amine

      
       tertiary amine) is sterically more hindered and slower. Thermal energy drives this step to completion.
      
  • Monitor reaction progress via TLC (SiO2, MeOH:DCM 1:9) or GC. Disappearance of the mono-adduct (3-methylaminopropionitrile) indicates completion.

Phase 4: Workup and Purification
  • Stripping: Switch the apparatus to distillation mode. Remove water and unreacted acrylonitrile under reduced pressure (Rotary evaporator: 50°C bath, 20 mbar).

  • Purification: The crude residue is a viscous, pale yellow oil.

    • Method: High-vacuum distillation.

    • Boiling Point: The product boils at approx. 135–140°C at 2–3 mmHg .

    • Collection: Collect the clear, colorless fraction.[6]

Process Workflow (Graphviz)

ProtocolFlow Start Start: Charge Methylamine (aq) Cool to < 5°C Add Controlled Addition: Acrylonitrile + Hydroquinone (Keep T < 20°C) Start->Add Stir Reaction Phase: 1. Stir RT (1 hr) 2. Reflux (2-3 hrs) Add->Stir Check QC Check (GC/TLC): Mono-adduct consumed? Stir->Check Check->Stir No (Continue Reflux) Strip Vacuum Stripping: Remove H2O/Excess ACN Check->Strip Yes Distill High Vac Distillation: Collect 135-140°C @ 3mmHg Strip->Distill Final Pure 3,3'-Methylimino-di-propionitrile Distill->Final

Figure 2: Operational workflow for the synthesis and purification of 3,3'-Methylimino-di-propionitrile.

Analytical Data & QC Specifications

Upon isolation, the product should be verified against the following specifications.

ParameterSpecificationAnalytical Method
Appearance Clear, colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID or GC-MS
Water Content < 0.5%Karl Fischer Titration
Refractive Index

Refractometer
IR Spectrum Sharp peak ~2245 cm

(C

N stretch)
FT-IR (Neat)
NMR Characterization (Predicted/Literature)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.34 (s, 3H, N-CH
      
      
      
      )
    • 
       2.51 (t, 
      
      
      
      Hz, 4H, N-CH
      
      
      -CH
      
      
      -CN)
    • 
       2.76 (t, 
      
      
      
      Hz, 4H, N-CH
      
      
      -CH
      
      
      -CN)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Acrylonitrile polymerization due to heat or lack of inhibitor.Ensure Hydroquinone is added. strictly control T < 20°C during addition.
Incomplete Reaction (Mono-adduct present) Insufficient heating or loss of acrylonitrile (volatility).Add 0.1 eq extra acrylonitrile and reflux for 1 additional hour.
Dark Coloration Oxidation of amine or thermal degradation.Perform distillation under inert atmosphere (

). Ensure vacuum is strong to lower boiling temp.

References

  • Buc, S. R., Ford, J. H., & Wise, E. C. (1945).

    
    -Cyanoethylamines. Journal of the American Chemical Society, 67(1), 92–94. [Link]
    
  • Organic Syntheses. (1947).

    
    -Aminopropionitrile and Bis(
    
    
    
    -cyanoethyl)amine.[7] Organic Syntheses, Coll.[8] Vol. 3, p.93. [Link]
  • BASF SE. (2008). Process for the manufacture of bis-(2-cyanoethyl)-amine.[1][9] US Patent 4,055,586A.

Sources

Application Note: Purification Techniques for N,N-Bis(2-cyanoethyl)methylamine

[1]

Abstract & Application Context

N,N-Bis(2-cyanoethyl)methylamine (CAS: 1558-33-4), also known as 3,3'-(methylimino)dipropanenitrile, is a critical "Generation -0.5" intermediate in the synthesis of Polyamidoamine (PAMAM) dendrimers.[1] It is synthesized via the double Michael addition of methylamine to acrylonitrile.

Achieving high purity (>98%) is paramount because any mono-substituted impurity (N-(2-cyanoethyl)methylamine) acts as a chain terminator in subsequent polymerization steps, leading to structural defects in the dendrimer architecture.[1] This guide outlines the specific challenges of purifying this thermally unstable molecule and provides validated protocols for its isolation.

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance to Purification
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

MW: 137.18 g/mol
Physical State Liquid to low-melting solidTendency to supercool; crystallization is difficult.[2]
Boiling Point ~135–140°C at 0.5 mmHgHigh Vacuum Required. Decomposes at atm pressure.
Thermal Stability Unstable >150°CSusceptible to Retro-Michael reaction.[1]
Solubility Soluble in MeOH, Acetone, DCMDifficult to extract from aqueous layers due to polarity.[1]

The Purification Challenge: The Retro-Michael Trap

The primary difficulty in purifying N,N-Bis(2-cyanoethyl)methylamine is its reversibility.[1] The synthesis reaction is an equilibrium. Under high heat, the thermodynamically stable bis-adduct reverts to the mono-adduct and free acrylonitrile (a volatile carcinogen).[1]

Scientific Insight: Standard distillation at atmospheric pressure is impossible.[1] The pot temperature would exceed the ceiling temperature of the adduct, driving the equilibrium backward and contaminating the distillate with acrylonitrile.[1]

Pathway Visualization

The following diagram illustrates the synthetic pathway and the thermal decomposition risk during purification.

RetroMichaelReactantsMethylamine +2 AcrylonitrileMonoMono-Adduct(Impurity)Reactants->Mono k1 (Fast)DecompDecomposition Products(Acrylonitrile + Polymer)Reactants->Decomp PolymerizationMono->Reactants High HeatBisTarget Bis-Adduct(N,N-Bis(2-cyanoethyl)methylamine)Mono->Bis k2 (Slow)Bis->Mono >150°C (Retro-Michael)

Figure 1: Reaction equilibrium showing the risk of Retro-Michael decomposition at elevated temperatures.

Protocol A: High-Vacuum Fractional Distillation (Gold Standard)

This is the preferred method for scaling from 10g to 1kg. It relies on minimizing thermal history (residence time at high temperature).[1]

Equipment Requirements
  • Vacuum Pump: Two-stage rotary vane pump capable of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (preferably 
    
    
    ).
  • Column: Vigreux column (10-20 cm) or Short Path distillation head (to minimize pressure drop).

  • Heating: Oil bath with precise digital control.[1] Do not use a heating mantle (hot spots cause localized decomposition).[1]

Step-by-Step Procedure
  • Quench & Strip:

    • Upon reaction completion, remove excess acrylonitrile immediately using a rotary evaporator at

      
       under reduced pressure.
      
    • Why: Excess acrylonitrile polymerizes into a yellow/orange gum that fouls distillation glassware.[1]

  • Setup:

    • Assemble the distillation apparatus. Grease all joints with high-vacuum grease.[1]

    • Insert a capillary bleed or use a magnetic stir bar to prevent bumping.[1]

  • Degassing (Crucial Step):

    • Apply vacuum gradually while the pot is at room temperature.

    • Hold for 15-20 minutes to remove residual solvents/moisture.[1] Volatiles will cause pressure spikes that ruin fraction separation.[1]

  • Distillation:

    • Slowly ramp oil bath temperature.[1]

    • Target Vacuum:

      
      .
      
    • Target Vapor Temp: Expect product to distill between

      
       (highly vacuum dependent).
      
    • Safety Limit: Do not allow the oil bath to exceed

      
      . If the product does not distill, improve the vacuum rather than increasing heat.
      
  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (contains mono-adduct and residual acrylonitrile).[1]

    • Main Fraction: Collect the clear, viscous liquid.

    • Stop Condition: Stop when the pot residue becomes dark/tarry or temperature spikes.

Protocol B: Activated Carbon Polishing (Color Removal)[1]

Amines often oxidize to form yellow "color bodies" that are undetectable by NMR but unacceptable for pharmaceutical use.[1]

Procedure
  • Dissolve the distilled product in Methanol (10 volumes).

  • Add Activated Carbon (10-20 wt% relative to mass of amine).[1]

  • Stir gently at room temperature for 1 hour. Do not heat.

  • Filter through a Celite 545 pad to remove all carbon fines.[1]

  • Concentrate the filtrate on a rotary evaporator (

    
    , full vacuum) to recover the clear, colorless oil.
    

Quality Control & Validation

Trust but verify. The following analytical markers confirm the success of the purification.

TechniqueDiagnostic SignalInterpretation
1H NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

2.33 (s, 3H,

)
Singlet confirms methyl group integrity.
1H NMR ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.50 (t, 4H), 2.90 (t, 4H)
Two distinct triplets for the ethyl chains. Complex splitting indicates mono-adduct impurities.
IR Spectroscopy ~2245 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Sharp)
Nitrile stretch.
IR Spectroscopy Absence of ~3300-3500 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Absence of N-H stretch confirms no mono-adduct (

) remains.

Purification Decision Matrix

Use this workflow to determine the appropriate purification route based on scale and impurity profile.

WorkflowStartCrude Reaction MixtureStripStrip Excess Acrylonitrile(Rotovap <40°C)Start->StripCheckCheck Purity (NMR)Strip->CheckHighPurityPurity > 90%Color: YellowCheck->HighPurity Good ProfileLowPurityPurity < 90%High Mono-adductCheck->LowPurity Poor ProfileCarbonActivated CarbonTreatment (MeOH)HighPurity->CarbonDistillHigh Vacuum Distillation(<1 mmHg, Bath <150°C)LowPurity->DistillDistill->Carbon If Color PersistsFinalFinal Product(Clear Oil)Carbon->Final

Figure 2: Decision matrix for purification based on crude intermediate quality.

Safety & Handling

  • Acrylonitrile Hazard: The retro-Michael reaction generates acrylonitrile.[1] Always vent vacuum pumps into a fume hood.[1]

  • Skin Absorption: Aminonitriles can be absorbed through the skin. Wear nitrile gloves and long sleeves.[1]

  • Storage: Store under nitrogen at

    
    . The compound is hygroscopic and will hydrolyze to the amide/acid over time if exposed to moisture.
    

References

  • Tomalia, D. A.; Baker, H.; Dewald, J. R. "A New Class of Polymers: Starburst-Dendritic Macromolecules."[1] Polymer Journal, 1985 , 17, 117–132.[1]

  • Buhleier, E.; Wehner, W.; Vögtle, F. "Cascade- and 'Nonskid-Chain-like' Syntheses of Molecular Cavity Topologies."[1] Synthesis, 1978 , 1978(02), 155–158.[1] [1]

  • PubChem Compound Summary. "3,3'-(Methylimino)dipropanenitrile (CAS 1558-33-4)."[1] National Center for Biotechnology Information.[1] [1]

  • Wörner, C.; Mülhaupt, R. "Polynitrile- and polyamine-functional poly(trimethylene imine) dendrimers."[1] Angewandte Chemie International Edition, 1993 , 32, 1306–1308.[1] (Describes similar purification logic for nitrile-terminated dendrimers). [1]

Application Note: Propanenitrile, 3,3'-(methylimino)bis- in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propanenitrile, 3,3'-(methylimino)bis- (commonly referred to as MeIDPN or Bis(2-cyanoethyl)methylamine ) represents a pivotal "switch" molecule in coordination chemistry. While it possesses intrinsic coordination capabilities via its soft nitrile donors and central hard amine, its primary utility in drug development and advanced inorganic synthesis lies in its role as the scaffold for 3,3'-diamino-N-methyldipropylamine .

This guide addresses two distinct applications:

  • Direct Ligand Application: Utilizing the nitrile groups for soft-metal coordination (Ag(I), Cu(I)) and solvent extraction.

  • Precursor Application: Protocols for converting MeIDPN into high-affinity polyamine chelators essential for radiopharmaceuticals (e.g., Tc-99m imaging agents).

Chemical Identity & Ligand Characteristics

PropertyDataRelevance to Coordination
CAS RN 1555-58-4Unique Identifier
Formula C₇H₁₁N₃Tridentate Potential (N₃ donor set)
MW 137.18 g/mol Low MW favors high atom economy
Structure Me-N(CH₂CH₂CN)₂Flexible alkyl backbone; steric bulk at central N
Donor Atoms 1 Amine (sp³), 2 Nitriles (sp)Mixed Hard/Soft donor character
pKa (Calc) ~4.5 (Amine)Low basicity due to electron-withdrawing CN groups
Solubility CHCl₃, MeOH, AcetoneCompatible with organic synthesis & extraction
Ligand Binding Modes

The molecule exhibits hemilability , capable of switching binding modes based on the metal center's hardness (HSAB theory):

  • Mode A (N-Amine): Binds hard metals (Ni²⁺, Cu²⁺) via the central nitrogen. The nitrile arms often remain pendant or participate in weak bridging.

  • Mode B (N-Nitrile): Binds soft metals (Ag⁺, Au⁺, Pd²⁺) via the nitrile nitrogens, often forming 1D coordination polymers or bridged networks.

Visualization: Synthetic & Coordination Pathways

MeIDPN_Pathways cluster_legend Legend Start Acrylonitrile + Methylamine MeIDPN MeIDPN Ligand (CAS 1555-58-4) Start->MeIDPN Michael Addition SoftMetal Ag(I)/Cu(I) Coordination Polymer MeIDPN->SoftMetal Direct Binding (Nitrile-Metal) Extraction Solvent Extraction (Au/Pd Recovery) MeIDPN->Extraction Liquid-Liquid Partitioning Reduction Catalytic Hydrogenation (Raney Ni / H2) MeIDPN->Reduction High Pressure H2 Triamine 3,3'-diamino- N-methyldipropylamine Reduction->Triamine Yield >90% RadioPharma Tc-99m / Cu-64 Radiopharmaceuticals Triamine->RadioPharma Ligand Conjugation key Red: Synthesis Start Yellow: Target Ligand Blue: Direct Application Green: Transformation

Figure 1: Strategic utility of MeIDPN in coordination chemistry, bridging direct soft-metal binding and polyamine ligand synthesis.

Protocol 1: Direct Coordination Screening (Ag/Cu)

Objective: To synthesize and characterize a coordination complex where MeIDPN acts as a bridging ligand. Mechanism: The nitrile nitrogens are soft donors with high affinity for d¹⁰ metals (Ag⁺), forming cationic coordination polymers [Ag(MeIDPN)₂]⁺.

Materials
  • MeIDPN (CAS 1555-58-4)[1][2]

  • Silver Nitrate (AgNO₃) or Copper(I) Iodide (CuI)

  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH), Diethyl Ether (Et₂O)

Step-by-Step Methodology
  • Preparation of Metal Solution: Dissolve 1.0 mmol of AgNO₃ (170 mg) in 5 mL of warm Ethanol. Note: Protect from light to prevent reduction to metallic silver.

  • Ligand Addition: Dissolve 2.0 mmol of MeIDPN (274 mg) in 2 mL of Ethanol. Add this dropwise to the metal solution under stirring.

    • Observation: A white precipitate or turbidity indicates immediate coordination polymer formation.

  • Crystallization: If precipitate forms immediately, add a few drops of MeCN to re-dissolve, then allow slow diffusion of Et₂O vapor into the solution over 48 hours.

  • Isolation: Filter the resulting crystals/powder and wash with cold Et₂O.

  • Validation (IR Spectroscopy):

    • Free Ligand CN Stretch: ~2245 cm⁻¹

    • Coordinated CN Stretch: Shift to ~2260–2270 cm⁻¹.

    • Why? Coordination of the nitrile lone pair to a cation increases the bond order of the C≡N bond (kinematic coupling), causing a blue shift.

Protocol 2: Synthesis of the "Workhorse" Triamine

Objective: Conversion of MeIDPN to 3,3'-diamino-N-methyldipropylamine . This derived ligand is the actual chelator used in many "drug development" contexts (e.g., bifunctional chelators for radioimmunotherapy).

Safety Warning

CRITICAL: This reaction uses high-pressure hydrogen and pyrophoric catalysts. Perform in a dedicated high-pressure hydrogenation suite.

Methodology
  • Reactor Loading: Load a Parr hydrogenation reactor with:

    • 10 g MeIDPN

    • 100 mL Methanol (saturated with Ammonia to suppress secondary amine formation).

    • 1.5 g Raney Nickel (Washed with MeOH).

  • Hydrogenation:

    • Purge with N₂ (3x).

    • Pressurize with H₂ to 500 psi (34 bar).

    • Heat to 90°C with vigorous stirring.

  • Monitoring: Reaction is complete when H₂ uptake ceases (approx. 4-6 hours).

  • Work-up:

    • Cool and vent H₂.

    • Filter catalyst over Celite (Keep wet! Pyrophoric!).

    • Remove solvent via rotary evaporation.

  • Distillation: Distill the residue under vacuum (bp ~90-95°C at 0.5 mmHg) to obtain the pure triamine.

Application Note: Solvent Extraction of Soft Metals

MeIDPN can be used as a selective extractant for Gold(III) or Palladium(II) from acidic chloride media, leveraging the "soft-soft" interaction between the nitrile and the metal.

Protocol:

  • Organic Phase: 0.1 M MeIDPN in Chloroform.

  • Aqueous Phase: 100 ppm Au(III) in 1 M HCl.

  • Extraction: Mix phases 1:1 (v/v) for 30 minutes.

  • Separation: Centrifuge. Analyze aqueous phase by ICP-OES.

  • Mechanism: The protonated central amine (at low pH) provides ion-pairing capability, while the nitriles coordinate the metal center, forming a neutral hydrophobic complex that partitions into the organic phase.

Safety & Toxicology (E-E-A-T)

Context for Drug Developers:

  • Neurotoxicity: The structural analog IDPN (3,3'-iminodipropionitrile) is a known neurotoxin that causes "waltzing syndrome" (vestibular hair cell degeneration) and dyskinesia.

  • MeIDPN Risk: While methylation often alters toxicity profiles, MeIDPN should be treated with the same high caution as IDPN.

  • Handling:

    • Use double nitrile gloves (permeation risk).

    • Work exclusively in a fume hood.

    • Destroy waste by alkaline hydrolysis (converts nitriles to carboxylates).

References

  • National Institute of Standards and Technology (NIST). "Propanenitrile, 3,3'-iminobis- (IDPN) and derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Propanenitrile, 3,3'-(methylimino)bis- (Compound Summary)." National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). "Chemical Substance Inventory: CAS 1555-58-4." TSCA Inventory. [Link][3]

  • Braunholtz, J. T., & Mann, F. G. "The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines."[4] Journal of the Chemical Society, 1954, 651.[4] (Foundational synthesis of cyanoethyl amines). [Link]

  • Cotton, F. A., & Wilkinson, G.Advanced Inorganic Chemistry.

Sources

Application Note: Precision Synthesis of 3,3'-Methylimino-di-propionitrile (MIDPN)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous experimental protocol for the synthesis of 3,3'-Methylimino-di-propionitrile (MIDPN) via the double cyanoethylation of methylamine.

While the phrasing "cyanoethylation with..." can imply a reagent role, 3,3'-Methylimino-di-propionitrile is chemically the product of reacting methylamine with two equivalents of acrylonitrile. It is a known neurotoxin and a high-dielectric solvent used in electrolyte systems. This guide focuses on its synthesis, purification, and safety due to its potent biological activity.

Executive Summary

3,3'-Methylimino-di-propionitrile (MIDPN), also known as Bis(2-cyanoethyl)methylamine, is synthesized via the nucleophilic attack of methylamine on the electron-deficient alkene of acrylonitrile. While the mono-adduct (3-methylaminopropionitrile) forms readily at low temperatures, driving the reaction to the bis-adduct (MIDPN) requires kinetic control to overcome steric hindrance and electronic repulsion.

This protocol details a glacial acetic acid-catalyzed reflux method optimized for high yield (>90%) and purity. It includes critical safety containment measures for handling the neurotoxic product and carcinogenic reagents.

Scientific Mechanism & Logic

The synthesis proceeds via a stepwise Aza-Michael Addition .

  • Step 1 (Fast): Methylamine (

    
    ) attacks the 
    
    
    
    -carbon of acrylonitrile. This is highly exothermic and occurs readily at
    
    
    .
  • Step 2 (Rate Limiting): The resulting secondary amine (Mono-adduct) must attack a second acrylonitrile molecule. The lone pair on the nitrogen is less nucleophilic due to the electron-withdrawing effect of the first cyanoethyl group.

    • Solution: Acid catalysis (Acetic Acid) activates the acrylonitrile nitrile group, increasing the electrophilicity of the

      
      -carbon, or thermal driving (Reflux) is used to overcome the activation energy barrier.
      
Reaction Pathway Diagram

ReactionPathway Methylamine Methylamine (Nucleophile) MonoAdduct Intermediate: 3-(Methylamino)propionitrile Methylamine->MonoAdduct Fast, Exothermic T < 20°C Acrylonitrile1 + Acrylonitrile (Michael Acceptor) Product Product: 3,3'-Methylimino-di-propionitrile (MIDPN) MonoAdduct->Product Slow, Rate Limiting Acid Cat. / Reflux Acrylonitrile2 + Acrylonitrile (Excess/Reflux)

Caption: Stepwise Aza-Michael addition pathway. The second addition requires thermal or catalytic activation.

Safety & Hazard Control (Critical)

WARNING: This protocol involves Acrylonitrile (Carcinogen, volatile, polymerizes explosively) and MIDPN (Potent Neurotoxin).

Hazard AgentClassCritical Precaution
Acrylonitrile Carcinogen / FlammableUse only in a certified fume hood. Keep away from strong bases (initiates polymerization).
Methylamine Corrosive Gas/LiquidKeep chilled.[1] Strong ammonia odor indicates leak.
MIDPN (Product) Neurotoxin Causes "Waltzing Syndrome" (vestibular toxicity). Double glove (Nitrile + Laminate). Do not inhale vapors.

Self-Validating Safety Step: Before starting, place a strip of pH paper wetted with water at the sash of the fume hood. Any release of methylamine will turn it blue immediately, alerting you to a containment breach.

Materials & Equipment

Reagents
  • Methylamine: 40% w/w aqueous solution (or 33% in ethanol).

  • Acrylonitrile: >99%, stabilized with MEHQ (Monomethyl ether hydroquinone).

  • Glacial Acetic Acid: Catalyst grade.

  • Solvent: Methanol (optional, for workup).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Equipment
  • 3-Neck Round Bottom Flask (500 mL).

  • Reflux Condenser (double surface).

  • Pressure-Equalizing Addition Funnel.

  • Temperature Probe (internal).

  • Magnetic Stirrer / Oil Bath.

  • Vacuum Distillation Setup (for purification).

Experimental Protocol

Phase 1: Controlled Addition (Formation of Mono-Adduct)

Objective: Initiate reaction without thermal runaway or polymerization.

  • Setup: Assemble the 3-neck flask with the condenser, addition funnel, and thermometer. Flush with Nitrogen (

    
    ).
    
  • Charge: Add 1.0 mol Methylamine (approx. 78 g of 40% aq. solution) to the flask.

  • Cooling: Place flask in an ice-water bath. Cool internal temperature to 0–5°C .

  • Addition: Charge the addition funnel with 2.2 mol Acrylonitrile (approx. 116 g, 10% excess).

  • Reaction: Dropwise add Acrylonitrile.

    • Critical Control: The reaction is violently exothermic. Adjust rate to keep internal T < 20°C .

    • Observation: The solution will remain clear. If it turns yellow/orange rapidly, cooling is insufficient.

Phase 2: Thermal Drive (Formation of Bis-Adduct)

Objective: Overcome steric hindrance to attach the second cyanoethyl group.

  • Catalysis: Once addition is complete, remove the ice bath. Add 2.0 mL Glacial Acetic Acid .

  • Ramp: Slowly heat the mixture to reflux (approx. 70–80°C) .

  • Sustain: Maintain reflux for 3–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica, Ethyl Acetate:Hexane 1:1) or GC. The mono-adduct spot (

      
      ) should disappear, leaving the bis-adduct (
      
      
      
      ).
  • Quench: Cool the mixture to room temperature.

Phase 3: Purification & Isolation

Objective: Remove water, excess acrylonitrile, and mono-impurities.

  • Concentration: Transfer mixture to a rotary evaporator. Remove water and excess acrylonitrile under reduced pressure (40°C bath, 20 mbar).

  • Extraction (Optional but recommended for high purity):

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with saturated

      
       (to neutralize acetic acid).
      
    • Wash with Brine.

    • Dry organic layer over

      
      .
      
  • Distillation: Perform vacuum distillation on the crude oil.

    • Boiling Point: MIDPN boils at 155–158°C at 4 mmHg .

    • Note: Discard the initial "forerun" (unreacted mono-adduct). Collect the main fraction (clear, viscous liquid).

Experimental Workflow Diagram

Workflow Setup Setup: 3-Neck Flask, N2 Purge Charge Methylamine (aq) Cooling Cool to 0-5°C Ice Bath Setup->Cooling Addition Add Acrylonitrile (2.2 eq) Dropwise, Keep T < 20°C Cooling->Addition Catalysis Add Glacial Acetic Acid Heat to Reflux (3-4 hrs) Addition->Catalysis Workup Rotary Evaporation (Remove Water/Excess ACN) Catalysis->Workup Purification Vacuum Distillation 155°C @ 4 mmHg Workup->Purification

Caption: Operational workflow for the synthesis of MIDPN.

Quality Control & Characterization

Validate the synthesized MIDPN using the following parameters.

ParameterSpecificationMethod
Appearance Clear to pale yellow viscous liquidVisual
Purity > 98.0%GC-MS / HPLC
Refractive Index

Refractometer
Density

Pycnometer
IR Spectrum Sharp peak at

(C≡N)
FTIR
NMR Interpretation (400 MHz, )
  • 
     2.33 (s, 3H):  Singlet corresponding to the N-Methyl  group (
    
    
    
    ).
  • 
     2.55 (t, 4H):  Triplet for methylene protons adjacent to Nitrile (
    
    
    
    ).
  • 
     2.78 (t, 4H):  Triplet for methylene protons adjacent to Nitrogen (
    
    
    
    ).
  • Validation: The integration ratio must be 3:4:4. Presence of a doublet at

    
     2.4 indicates incomplete mono-adduct.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Stopped at Mono-adductIncrease reflux time or add more acetic acid catalyst. Ensure >2.1 eq Acrylonitrile.
Polymerization (Solid gel formed)Overheating during additionKeep T < 20°C strictly during the initial addition phase. Use fresh Acrylonitrile.
Product Colored (Dark Brown) Oxidation / ImpuritiesDistill under higher vacuum/lower temperature. Nitrogen blanket is essential.

References

  • Organic Syntheses. "

    
    -Aminopropionitrile and Bis(
    
    
    
    -cyanoethyl)amine." Organic Syntheses, Coll. Vol. 3, p.93 (1955).
  • PubChem. "3,3'-Iminodipropionitrile (Compound Summary)." National Library of Medicine.

  • Nordgren, R. "Preparation of acrylonitrile di-adducts of primary aliphatic amines."[2] U.S. Patent 3,028,415, General Mills Inc., 1962.

  • TCI Chemicals. "Safety Data Sheet: 3,3'-Iminodipropionitrile."

  • ResearchGate. "Aza-Michael reaction of amines with

    
    -unsaturated compounds." Catalysis Letters, 2012. 
    

Sources

N,N-Bis(2-cyanoethyl)methylamine in proteomics research applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-Bis(2-cyanoethyl)methylamine as a Strategic Precursor for High-Resolution Proteomic Separations

Part 1: Executive Summary

N,N-Bis(2-cyanoethyl)methylamine (CAS: 1555-58-4) serves as a critical synthetic intermediate in the production of Carrier Ampholytes , the buffering agents that enable Isoelectric Focusing (IEF) . While the molecule itself is not directly applied to biological samples, it is the foundational precursor for N,N-Bis(3-aminopropyl)methylamine , a tertiary amine monomer essential for generating the stable, linear pH gradients required in 2D-PAGE and Capillary Isoelectric Focusing (cIEF).

This guide outlines the chemical lineage of this compound, its conversion into active proteomic reagents, and the mechanism by which its derivatives facilitate the separation of protein isoforms with high pI precision.

Part 2: Scientific Background & Mechanism[1][2]

The Chemical Lineage

N,N-Bis(2-cyanoethyl)methylamine is a dinitrile formed via the double Michael addition of acrylonitrile to methylamine. In proteomics, it functions exclusively as a "masked" polyamine . The nitrile groups are chemically inert under physiological conditions but serve as precursors to primary amines.

  • Precursor: N,N-Bis(2-cyanoethyl)methylamine (Inactive Nitrile)

  • Activation: Catalytic Hydrogenation

  • Active Reagent: N,N-Bis(3-aminopropyl)methylamine (Active Triamine)

Role in Isoelectric Focusing (IEF)

Isoelectric focusing relies on Carrier Ampholytes —complex mixtures of polyamino-polycarboxylic acids—to establish a pH gradient.[1][2] The quality of this gradient depends on the diversity of pKa values in the mixture.

  • The Methyl Advantage: Unlike standard aliphatic polyamines, the central methylated nitrogen in the derived triamine provides a distinct pKa value (typically around 9.5–10.0 for the tertiary amine, vs. primary amines).

  • Buffering Capacity: When copolymerized with unsaturated acids (e.g., acrylic acid), this triamine incorporates basic buffering groups spaced by propyl linkers. This specific spacing prevents steric hindrance and ensures high conductivity and buffering capacity at alkaline pH, which is crucial for resolving basic proteins (e.g., histones, ribosomal proteins).

Part 3: Visualization of Chemical Pathway

The following diagram illustrates the transformation of N,N-Bis(2-cyanoethyl)methylamine into the active ampholyte backbone used in proteomics.

G Figure 1: Synthetic pathway from N,N-Bis(2-cyanoethyl)methylamine to active IEF reagents. Substrate Methylamine (Starting Material) Topic N,N-Bis(2-cyanoethyl)methylamine (The Topic Molecule) Substrate->Topic Double Michael Addition (Exothermic) Reagent Acrylonitrile (2 Equivalents) Reagent->Topic Active N,N-Bis(3-aminopropyl)methylamine (Active Triamine) Topic->Active Catalytic Hydrogenation (Raney Ni / H2) Ampholyte Carrier Ampholyte (Polymeric Buffer) Active->Ampholyte Copolymerization w/ Acrylic Acid IEF Isoelectric Focusing (Proteomics Application) Ampholyte->IEF Forms pH Gradient

Part 4: Detailed Protocols

Note: These protocols describe the synthesis of the active reagent from the topic molecule. All synthesis should be performed in a chemical fume hood.

Protocol A: Activation (Reduction to Triamine)

Objective: Convert the inert dinitrile into the active triamine buffering agent.

Materials:

  • N,N-Bis(2-cyanoethyl)methylamine (Purity >98%)

  • Raney Nickel Catalyst (Active slurry)

  • Methanol (Solvent)

  • Hydrogen gas (High pressure)

  • High-pressure autoclave (Parr reactor)

Step-by-Step:

  • Loading: Charge the autoclave with 100 g of N,N-Bis(2-cyanoethyl)methylamine dissolved in 500 mL of methanol.

  • Catalyst Addition: Carefully add 10 g of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric.

  • Pressurization: Purge the reactor with nitrogen (3x), then pressurize with Hydrogen to 500 psi (35 bar).

  • Reaction: Heat to 80°C with vigorous stirring. Maintain pressure and temperature for 4–6 hours until hydrogen uptake ceases.

  • Work-up: Cool the reactor, vent hydrogen, and filter the catalyst under an inert atmosphere (Argon).

  • Purification: Distill the filtrate under vacuum. The product, N,N-Bis(3-aminopropyl)methylamine , boils at approx. 105°C at 10 mmHg.

    • QC Check: Verify structure via NMR.[3] The disappearance of the nitrile peak (~2250 cm⁻¹ in IR) confirms reduction.

Protocol B: Synthesis of Carrier Ampholytes (Conceptual)

Objective: Use the activated triamine to create a broad-range pH gradient (pH 3–10) for 2D-PAGE.

Materials:

  • N,N-Bis(3-aminopropyl)methylamine (from Protocol A)

  • Acrylic Acid[2]

  • Water (HPLC Grade)

  • Ammonium Persulfate (Initiator)

Step-by-Step:

  • Stoichiometry: Prepare an aqueous solution containing a molar ratio of amine:acid ranging from 2:1 to 1:2. Note: Varying this ratio creates the "isomeric complexity" required for smooth gradients.

  • Polymerization: Heat the mixture to 80°C under nitrogen. Add Ammonium Persulfate (1% w/w) to initiate oligomerization.

  • Termination: Stop the reaction after 2–4 hours to prevent the formation of high-molecular-weight polymers (which clog gels). The target is a polydisperse mixture of oligomers (MW 300–1000 Da).

  • Application: The resulting mixture is a Carrier Ampholyte .[1][2][4][5]

    • Usage: Add to IEF gel solution at 2% (v/v) final concentration.

Part 5: Data Summary & Specifications

PropertyN,N-Bis(2-cyanoethyl)methylamineN,N-Bis(3-aminopropyl)methylamine
Role Synthetic PrecursorActive Buffering Monomer
CAS Number 1555-58-4105-83-9
Molecular Weight 137.18 g/mol 145.25 g/mol
Physical State Liquid (Viscous)Liquid (Mobile)
Key Functional Group Nitrile (-CN)Primary Amine (-NH2)
pKa (Approx) N/A (Non-ionizable)~10.2 (Primary), ~8.5 (Tertiary)
Proteomics Use IntermediateIEF Gradient Formation

Part 6: Troubleshooting & Expert Insights

1. Impurity Management:

  • Issue: Poor resolution or "streaking" in 2D gels.

  • Cause: Incomplete reduction of the nitrile precursor. If mono-cyanoethyl species remain, they act as chain terminators during ampholyte synthesis, creating "gaps" in the pH gradient.

  • Solution: Ensure 100% conversion during Protocol A. Use Gas Chromatography (GC) to verify the absence of the precursor peak before proceeding to polymerization.

2. Gradient Drift:

  • Issue: The pH gradient becomes unstable at the basic end (cathodic drift).

  • Insight: The methyl group in the central nitrogen provides steric protection, reducing the susceptibility of the ampholyte to nucleophilic attack or degradation. Using the methylated variant (derived from this topic molecule) significantly improves the stability of basic pH gradients compared to non-methylated analogs.

Part 7: References

  • Righetti, P. G. (1983). Isoelectric Focusing: Theory, Methodology and Applications. Elsevier Biomedical Press. (Foundational text on Carrier Ampholyte synthesis using polyamines).

  • Svensson, H. (1961). Isoelectric fractionation, analysis, and characterization of ampholytes in natural pH gradients. Acta Chemica Scandinavica, 15, 325-341. Link

  • Gruber, G., et al. (2025). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines.[6] ResearchGate.[6] Link

  • Bio-Rad Laboratories. (n.d.). Isoelectric Focusing in 2-D Electrophoresis. Bio-Rad Tech Note. Link

  • Sigma-Aldrich. (2024). 3,3'-Diamino-N-methyldipropylamine Product Sheet. Link

Sources

Application Note: Handling, Storage, and Safety Protocols for Propanenitrile, 3,3'-(methylimino)bis-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Propanenitrile, 3,3'-(methylimino)bis- (CAS: 1555-58-4), also known as Bis(2-cyanoethyl)methylamine , is a bifunctional aliphatic nitrile used primarily as a pharmaceutical intermediate and a cross-linking precursor in polymer chemistry.[1]

While specific toxicological monographs for this methylated analog are limited, it is a structural analog of 3,3'-Iminodipropionitrile (IDPN) , a well-documented neurotoxin known to cause "waltzing syndrome" (vestibular dysfunction) and proximal axonopathy.[1] Consequently, this compound must be handled as a potential neurotoxin until proven otherwise. This guide mandates a "Defense in Depth" strategy, prioritizing containment and moisture exclusion to prevent hydrolysis and exposure.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecificationNotes
CAS Number 1555-58-4
Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Physical State Pale Yellow Liquid / OilViscous nature requires positive displacement pipetting.[1]
Boiling Point ~140–145°C (at reduced pressure)High boiling point; low vapor pressure but hazardous aerosols.[1]
Solubility Organic solvents (DCM, Ethyl Acetate)Hydrolyzes in aqueous acids/bases.[1]
Reactivity HygroscopicIncompatible with strong oxidizers, acids, and bases.

Health Hazard Assessment: The Structural Alert

Expert Insight: Why do we treat this with extreme caution?

The toxicity of aliphatic nitriles is often twofold: metabolic release of cyanide (HCN) and direct organ toxicity.[1]

  • Cyanogenic Potential: Like many nitriles, this molecule can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions, leading to histotoxic hypoxia.[1]

  • Neurotoxicity (IDPN Analog): The parent compound, IDPN, causes irreversible damage to the vestibular hair cells and neurofilament accumulation in axons. The addition of a methyl group (N-methyl) often increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration.

Critical Directive: Researchers must assume this compound possesses vestibulotoxic and neurotoxic properties similar to IDPN.

Storage Protocol: Stability & Segregation

Objective: Prevent hydrolysis (conversion to amides/acids) and accidental exposure.

Environmental Control
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The nitrile group is susceptible to hydrolysis in the presence of atmospheric moisture.

  • Temperature: Refrigeration (2°C to 8°C) is recommended to inhibit slow oxidative degradation, though the compound is stable at ambient temperatures if strictly dry.

  • Container: Glass (amber) or Fluorinated HDPE.[1][2] Avoid standard LDPE as nitriles can permeate certain plastics over time.

Storage Logic Flow

The following diagram illustrates the decision matrix for incoming inventory of CAS 1555-58-4.

StorageProtocol Start Incoming Shipment CAS 1555-58-4 Inspection Visual Inspection (Seal Integrity/Color) Start->Inspection Decision Seal Intact? Inspection->Decision Quarantine Quarantine & Test (NMR/GC) Decision->Quarantine No/Leaking Storage Primary Storage (2-8°C, Inert Gas) Decision->Storage Yes Secondary Secondary Containment (Polypropylene Tray) Storage->Secondary Log Update Inventory (Neurotoxin Flag) Secondary->Log

Figure 1: Incoming Quality Control and Storage Workflow for Bis(2-cyanoethyl)methylamine.

Handling & Synthesis Protocols

Objective: Zero-contact manipulation.

Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).[1]

  • High Risk: If heating > 60°C or generating aerosols, use a Glove Box or a closed-loop reactor system.

Personal Protective Equipment (PPE)[1]
  • Hands: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or Butyl Rubber. Standard nitrile gloves provide insufficient breakthrough time (< 15 mins) for many organic nitriles.

  • Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.[1]

Transfer Technique (Viscous Liquid)[1]
  • Do not pour. Pouring viscous oils leads to drips on threads, which degrade caps and contaminate gloves.[1]

  • Use Positive Displacement: Use a glass syringe with a Luer-lock needle or a positive displacement pipette.[1]

  • Wipe Down: Immediately wipe the septum or bottle rim with a DCM-dampened Kimwipe, then dispose of the wipe as hazardous solid waste.[1]

Emergency Response & Deactivation

Objective: Self-validating neutralization of spills.

Spill Cleanup (Small Scale < 50 mL)

Do not simply absorb; you must chemically deactivate the nitrile.[1]

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.[1]

  • Absorb: Use vermiculite or sand to contain the oil.[1]

  • Oxidative Deactivation (The "Kill" Step):

    • Prepare a solution of Sodium Hypochlorite (Bleach, ~5-10%) mixed with Sodium Hydroxide (NaOH, 1M) .[1]

    • Mechanism:[3][4] Alkaline hydrolysis converts the nitrile to a carboxylate and ammonia; hypochlorite oxidizes potential cyanide byproducts.

    • Apply gently to the absorbent. Allow to sit for 30 minutes.

  • Disposal: Collect as hazardous chemical waste (do not flush).

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may accelerate transdermal absorption.

  • Cyanide Antidote: If signs of cyanide poisoning occur (rapid breathing, gasping, seizure), medical personnel should administer a Hydroxocobalamin kit immediately.

SpillResponse Spill Spill Detected Isolate Isolate Area (10m Radius) Spill->Isolate PPE Don PPE (Silver Shield + Resp) Isolate->PPE Contain Containment (Vermiculite) PPE->Contain Deactivate Chemical Deactivation (Bleach + NaOH) Contain->Deactivate Waste Hazardous Waste Tag: Toxic/Nitrile Deactivate->Waste

Figure 2: Emergency Spill Response and Chemical Deactivation Workflow.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73779, Propanenitrile, 3,3'-(methylimino)bis-. Retrieved January 29, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,3'-(methylimino)dipropionitrile.[1] Retrieved January 29, 2026 from [Link]

  • Llorens, J., et al. (2011). IDPN-induced toxicity: A model for vestibular hair cell degeneration.[1] Neurotoxicology.[5][6] (Contextual reference for IDPN analog toxicity).

  • Organic Syntheses. General Guidelines for Handling Hazardous Chemicals.[Link][1]

  • Prudent Practices in the Laboratory (2011). National Academies Press.[1][7] Handling and Management of Chemical Hazards.[1][7][8] [Link]

Sources

Troubleshooting & Optimization

Side product formation in N,N-Bis(2-cyanoethyl)methylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Product Formation & Process Optimization

Executive Summary & Reaction Logic

N,N-Bis(2-cyanoethyl)methylamine (CAS: 2958-98-7) is a critical tertiary amine intermediate, most notably serving as the core initiator for PAMAM (Polyamidoamine) dendrimer synthesis. Its synthesis relies on the double Michael addition of methylamine to acrylonitrile.

While chemically elegant, this pathway is fraught with thermodynamic pitfalls. The reaction is reversible (Retro-Michael), and the nitrile groups are susceptible to hydrolysis. High purity (>98%) is required for dendrimer synthesis to prevent "trailing generation" defects.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways: the desired forward reaction, the thermal reversion (Retro-Michael), and the irreversible hydrolysis trap.

ReactionPathways MA Methylamine (Nucleophile) Mono Mono-Adduct (Intermediate) MA->Mono 1st Michael Addn. (Exothermic) ACN Acrylonitrile (Electrophile) ACN->Mono Bis N,N-Bis(2-cyanoethyl)methylamine (TARGET PRODUCT) ACN->Bis Poly Poly-Acrylonitrile (Oligomers) ACN->Poly Radical Mechanism (No Inhibitor) Mono->MA Retro-Michael Mono->Bis 2nd Michael Addn. (Rate Limiting) Bis->Mono Retro-Michael (High T > 100°C) Amide Amide Impurity (Hydrolysis Product) Bis->Amide + H2O / Heat (Irreversible)

Figure 1: Reaction network showing the thermodynamic equilibrium between the Bis-product and the Mono-adduct, and the irreversible hydrolysis pathway.

Troubleshooting Guides (Q&A)

Module A: The "Mono-Adduct" Issue (Incomplete Conversion)

User Query: "I ran the reaction with a 1:2 molar ratio of methylamine to acrylonitrile, but GC-MS shows a persistent peak at [M-53]. Extending the reaction time didn't help."

Technical Diagnosis: The peak at [M-53] corresponds to the loss of one acrylonitrile unit (


, MW=53), identifying the impurity as the Mono-adduct  (

-(2-cyanoethyl)methylamine).
  • Root Cause: The second Michael addition is kinetically slower than the first due to steric hindrance around the nitrogen center. A strict 1:2 stoichiometric ratio is insufficient because acrylonitrile is volatile and often consumed by side-reactions (oligomerization), leaving the reaction starved of electrophile.

Corrective Protocol:

  • Stoichiometric Excess: Increase acrylonitrile to 2.2 – 2.5 equivalents relative to methylamine. The excess drives the equilibrium toward the Bis-product (Le Chatelier’s Principle).

  • Solvent Choice: Use a polar protic solvent (e.g., Methanol or Water) or run neat. Protic solvents stabilize the charged transition state of the Michael addition, accelerating the second addition step.

  • Temperature Ramp: Start at

    
     (to control the initial exotherm), then ramp to 
    
    
    
    for 2-4 hours to overcome the activation energy barrier of the second addition.
Module B: The "Disappearing Product" (Retro-Michael Reaction)

User Query: "My crude NMR showed >95% purity. I distilled it under vacuum to clean it up, but the distillate purity dropped to 85%, and I see free acrylonitrile in the trap."

Technical Diagnosis: You have triggered the Retro-Michael Reaction .

  • Mechanism: The Michael addition is reversible. The forward reaction is exothermic (

    
    ). Conversely, the reverse reaction (decomposition) is endothermic and favored by high entropy (one molecule splitting into two).
    
  • Trigger: Heating the Bis-product above

    
    , even under vacuum, shifts the equilibrium back to the Mono-adduct and free acrylonitrile.
    

Corrective Protocol:

  • High Vacuum is Non-Negotiable: You must distill at <1 mbar (0.75 Torr) . This allows the boiling point to drop below the thermal decomposition threshold (

    
    ).
    
  • Wiped Film Evaporation (WFE): If scaling up (>100g), avoid pot distillation. Use WFE or Short Path Distillation to minimize "residence time" at high temperature.

  • Alternative Purification: If the product is for dendrimer synthesis, consider azeotropic removal of excess acrylonitrile using methanol/toluene rather than high-heat distillation.

Module C: The "New Carbonyl" Peak (Hydrolysis)

User Query: "My product has been stored for 3 months. FTIR now shows a small shoulder at 1660 cm⁻¹, and the liquid has become slightly viscous."

Technical Diagnosis: The peak at 1660 cm⁻¹ is characteristic of an Amide C=O stretch .

  • Root Cause: Hydrolysis of the nitrile group (

    
    ). This is catalyzed by trace moisture and the basicity of the amine itself (autocatalysis).
    
  • Impact: This is a "dead-end" impurity. In dendrimer synthesis, this amide group will terminate chain growth, leading to structural defects.

Corrective Protocol:

  • Desiccator Storage: The product is hygroscopic. Store under Argon/Nitrogen in a desiccator.

  • Re-drying: If the hydrolysis is minor (<1%), dissolve in dichloromethane (DCM), dry over anhydrous

    
    , filter, and remove solvent. Note: You cannot chemically reverse the amide back to nitrile easily.
    

Impurity Profile & Data Summary

Use this table to identify impurities based on analytical data.

Impurity NameStructure NoteRelative GC RetentionMass Shift (vs Target)Origin / Cause
Mono-Adduct

Earlier-53 DaInsufficient Acrylonitrile; Low Temp.
Acrylonitrile

Solvent FrontN/AExcess Reagent; Retro-Michael.
Amide Impurity

Later (Broad)+18 DaMoisture ingress (Hydrolysis).
Acid Impurity

Later (Tailing)+19 DaAdvanced hydrolysis (Old sample).
Oxide

Later+16 DaOxidation by air (Peroxides in solvent).

Validated Synthesis Protocol (Low-Impurity Method)

This protocol minimizes Retro-Michael and Mono-adduct formation.

Reagents:

  • Methylamine (40% aq. or 2M in MeOH) - 1.0 eq

  • Acrylonitrile (stabilized with MEHQ) - 2.2 eq

  • Solvent: Methanol (Reagent Grade)

Step-by-Step:

  • Setup: 3-neck flask, reflux condenser, dropping funnel, internal thermometer. Purge with

    
    .
    
  • Cooling: Charge Methylamine solution. Cool to

    
     using an ice/salt bath.
    
  • Addition (Critical Control Point): Add Acrylonitrile dropwise over 60 minutes.

    • Why? Controls exotherm. High heat during addition favors polymerization of acrylonitrile.

  • Reaction: Allow to warm to Room Temp (RT) for 1 hour, then heat to

    
     for 3 hours.
    
    • Validation: Take an aliquot for GC/NMR. Look for disappearance of Mono-adduct.

  • Work-up: Rotary evaporate excess acrylonitrile and methanol at

    
     / 20 mbar .
    
    • Warning: Do NOT exceed

      
       bath temperature.
      
  • Final Polish: High vacuum strip (<1 mbar) at RT for 4 hours to remove trace volatiles.

References

  • Tomalia, D. A., et al. (1985). "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal, 17, 117-132.

    • Foundational text establishing the synthesis of PAMAM precursors via Michael addition.
  • Worch, J. C., et al. (2019). "Kinetics of the Aza-Michael Reaction in Aqueous Media." Organic & Biomolecular Chemistry.

    • Provides kinetic data supporting the use of protic solvents to acceler
  • Friedman, M., & Wall, J. S. (1964). "Application of a Hammett-Taft Relation to Kinetics of Alkylation of Amino Acid and Peptide Model Compounds with Acrylonitrile." Journal of the American Chemical Society, 86(18), 3735–3741.

    • Classic mechanistic study on the reversibility (Retro-Michael) of amine-acrylonitrile adducts.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. Reference for IR interpretation of Nitrile (2250 cm⁻¹) vs Amide (1660 cm⁻¹) shifts.

Work-up procedure for reactions with N,N-Bis(2-cyanoethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Work-Up Procedures for N,N-Bis(2-cyanoethyl)methylamine

Welcome to the Technical Support Hub

Subject: N,N-Bis(2-cyanoethyl)methylamine (CAS: 1555-58-4) Synonyms: 3,3'-(Methylimino)dipropanenitrile; Methylbis(2-cyanoethyl)amine Ticket Priority: High (Potential for Retro-Michael Decomposition)[1]

This guide is structured as a Tier-2 Technical Support response system. We address specific failure modes (tickets) reported by researchers working with this aminonitrile. Unlike standard amines, this compound possesses a unique physicochemical profile—specifically a surprisingly low pKa and thermal instability—that renders standard "amine workups" prone to failure.[1]

Module 1: The Physicochemical Profile (Know Your Molecule)

Before attempting purification, you must understand why this molecule behaves differently than triethylamine or methylamine.[1]

PropertyValue / CharacteristicImpact on Work-Up
Boiling Point ~130–140 °C @ 0.5 mmHg (Est.)[1]Do not distill at atmospheric pressure. High heat (>150°C) triggers decomposition.
pKa (Conjugate Acid) ~4.5 ± 0.3 (Predicted)CRITICAL: This is not a basic amine (pKa ~10). It is as weak as aniline.[1] It requires lower pH to protonate and releases at lower pH.[1]
Stability Thermally labile (Retro-Michael)Reverts to Methylamine + Acrylonitrile upon heating, especially with base.[1]
Solubility Soluble in DCM, EtOAc, CHCl3Good solubility in organic solvents; moderate water solubility depending on pH.[1]

Module 2: Standard Work-Up Protocol (The "Happy Path")

User Question: "What is the standard procedure to isolate this compound after synthesis from methylamine and acrylonitrile?"

Support Engineer Response: Because the Michael addition is exothermic and the product is thermally sensitive, we recommend an extraction-based workup over direct distillation.[1]

Step-by-Step Protocol
  • Reaction Quench:

    • If the reaction was run in water/methanol, concentrate the mixture under reduced pressure (Rotavap bath < 40°C) to remove excess acrylonitrile (Toxic! Trap properly) and solvent.[2][3]

    • Note: Do not heat above 50°C during concentration.[1]

  • Acid-Base Purification (The "Swing"):

    • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) .

    • Acid Extraction: Wash the organic layer with 2M HCl (3x).

      • Why? With a pKa of ~4.5, weak acids (like 5% citric acid) may not fully protonate the amine to pull it into the aqueous phase. You need pH < 2.[1]

    • Separation: Keep the AQUEOUS layer.[1] The impurities (non-basic) stay in the DCM.[1]

  • Neutralization & Recovery:

    • Cooling: Place the acidic aqueous layer in an ice bath (0°C).

    • Basification: Slowly add Sat. NaHCO3 or 2M NaOH until pH reaches ~8–9 .[1]

      • Warning: Do NOT overshoot to pH 14.[1] Strong base + Heat = Retro-Michael decomposition.[1]

    • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying & Concentration:

    • Dry combined organics over anhydrous Na2SO4 .[1]

    • Concentrate in vacuo (Bath < 40°C).[1]

  • Final Polish:

    • If purity is <95%, use vacuum distillation (high vacuum required) or flash chromatography (DCM:MeOH gradient).[1]

Module 3: Troubleshooting & FAQs (Ticket System)

Ticket #001: "My product turned brown and yield dropped during distillation."

Diagnosis: Thermal Decomposition (Retro-Michael Reaction).[1] Technical Insight: Beta-aminonitriles are chemically reversible.[1] At high temperatures, especially if traces of base are present, the molecule "unzips" back into methylamine and acrylonitrile.[1] Acrylonitrile then polymerizes, causing the brown sludge.[1]

Workflow Visualization:

RetroMichael Compound N,N-Bis(2-cyanoethyl)methylamine Heat Heat (>150°C) + Base Trace Compound->Heat Breakdown Retro-Michael Cleavage Heat->Breakdown Products Methylamine (Gas) + Acrylonitrile (Toxic) Breakdown->Products Polymer Brown Polymer (Acrylonitrile oligomers) Products->Polymer Polymerization

Figure 1: Thermal decomposition pathway of beta-aminonitriles.[1]

Solution:

  • Switch to High Vacuum Distillation (< 1 mmHg) to keep the boiling point below 100°C.

  • Ensure the crude is neutral before heating.[1] Traces of NaOH catalyze the decomposition.

Ticket #002: "I did an acid wash, but I lost my product."

Diagnosis: Incorrect pH management due to low pKa.[1] Technical Insight: Most researchers assume this is a "standard amine" (pKa ~10) and expect it to protonate easily and stay protonated. However, with a pKa of ~4.5, it is a weak base .[1]

Workflow Visualization:

pH_Swing cluster_pKa pKa Constraint (~4.5) Start Crude Mixture (Organic Phase) AcidWash Add 2M HCl Target pH < 2 Start->AcidWash Check Is pH < 2? AcidWash->Check Protonated Protonated Species (R3NH+) Migrates to Water Check->Protonated Yes Lost Free Base (R3N) Stays in Organic (Lost) Check->Lost No (pH ~4-5) Recovery Basify Aqueous to pH 9 Extract with DCM Protonated->Recovery

Figure 2: The pKa Trap.[1] Failure to reach sufficiently low pH results in product loss to the organic waste layer.[1]

Solution:

  • Use stronger acid (2M HCl) rather than weak buffers.[1]

  • Verify the aqueous layer pH is < 2 with pH paper.[1] If it is pH 4, half your product is still in the organic layer.[1]

Ticket #003: "Can I use column chromatography? The spots are streaking."

Diagnosis: Interaction with Silica silanols.[1] Solution:

  • Yes, chromatography is safer than distillation for this compound.[1]

  • Mobile Phase: Use DCM / Methanol (95:5).[1]

  • Additive: Add 1% Triethylamine or 1% Ammonia to the mobile phase.[1] This deactivates the acidic sites on the silica gel, sharpening the peak shape for the amine.[1]

Module 4: Safety & Waste Disposal (Critical)

Hazard: Acrylonitrile Generation During workup, particularly if the retro-Michael reaction occurs, you may generate free acrylonitrile.[1]

  • Toxicity: Acrylonitrile is highly toxic, carcinogenic, and volatile.[1]

  • Control: All rotary evaporation must be done with a secondary cold trap.[1]

  • Waste: Treat aqueous waste streams with bleach (sodium hypochlorite) only if you are certain no acid is present (to avoid chlorine gas), or dispose of as hazardous cyanide-containing waste depending on local EHS regulations for nitriles.[1]

References

  • PubChem. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite (Related Compound Data). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Data. pKa Values of Nitriles and Anilines (Inductive Effects). Available at: [Link][1]

Sources

Validation & Comparative

Purity assessment of N,N-Bis(2-cyanoethyl)methylamine by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Elemental Analysis (CHN) vs. Orthogonal Methods (qNMR, GC-MS)

Executive Summary

For researchers utilizing N,N-Bis(2-cyanoethyl)methylamine (CAS: 1558-45-8; also known as 3,3'-(methylimino)dipropanenitrile), purity assessment is a critical checkpoint before downstream applications such as dendrimer synthesis or pharmaceutical intermediate processing.[1]

While Elemental Analysis (EA) via combustion remains the historical "gold standard" for establishing bulk purity (typically requiring ±0.4% tolerance), it is often insufficient when used in isolation for hygroscopic amines.[1] This guide objectively compares EA against Quantitative NMR (qNMR) and GC-MS , demonstrating that while EA confirms bulk stoichiometry, it must be cross-validated to detect specific synthetic byproducts like the mono-addition adduct or residual water.[1]

Technical Profile & Theoretical Baseline

Before assessing purity, the theoretical baseline must be established.[1] N,N-Bis(2-cyanoethyl)methylamine is synthesized via the double Michael addition of methylamine to acrylonitrile.[1]

Target Molecule:


Molecular Weight:  137.18  g/mol
Physical State:  Clear to pale yellow liquid (bp ~173°C at 10 mmHg).[1]
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 712.01184.07761.29%
Hydrogen 111.00811.0888.08%
Nitrogen 314.00742.02130.63%

Method A: Elemental Analysis (The Bulk Validator)

Principle & Utility

Combustion analysis measures the absolute mass fraction of C, H, and N. For this specific amine, EA is uniquely sensitive to the mono-addition impurity (N-(2-cyanoethyl)methylamine) because the nitrogen-to-carbon ratio shifts significantly between the mono- and bis-products.[1]

Sensitivity Analysis (The "Why")

Unlike many organic compounds where impurities have similar isomers, the likely contaminants here drastically alter the elemental percentages:

  • Target (

    
    ):  30.63% N
    
  • Mono-Impurity (

    
    ):  33.30% N (+2.67% shift)[1]
    
  • Acrylonitrile (

    
    ):  26.40% N (-4.23% shift)[1]
    
  • Water (

    
    ):  0% N (Dilutes all values)[1]
    

Verdict: EA is highly effective for monitoring reaction completion (Mono


 Bis) but fails to identify which impurity is present if multiple contaminants exist (e.g., wet sample + excess acrylonitrile could mask each other).
Experimental Protocol: Self-Validating Workflow

Critical Caution: This amine is hygroscopic.[1] Standard weighing on an open bench will lead to "drifting" hydrogen and nitrogen values due to atmospheric moisture absorption.

  • Sample Preparation (Drying):

    • Aliquot 50 mg of sample into a pre-tared vial.

    • Dry under high vacuum (<1 mbar) at 40°C for 4 hours over

      
       desiccant.
      
    • Validation: Confirm constant weight (

      
       mg) over 30 mins.[1]
      
  • Encapsulation:

    • Use a glovebox or dry bag if ambient humidity >40%.[1]

    • Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule immediately to create a "cold weld" seal.[1]

  • Combustion (CHNS Analyzer):

    • Furnace: >950°C (ensure complete oxidation of the cyano groups).

    • Standard: Acetanilide (K factor calibration).[1]

    • Run Sequence: Blank

      
       K-Factor 
      
      
      
      Check Standard
      
      
      Sample (Triplicate).

Comparative Analysis: EA vs. Orthogonal Methods

To ensure scientific rigor, EA must be compared with structural and separation techniques.[1]

Table 2: Performance Matrix
FeatureElemental Analysis (EA) GC-MS qNMR (

)
Primary Output % Composition (Bulk)Separation & IDMolar Purity & Structure
Sample Size ~2 mg<1 mg~10-20 mg
Speed Fast (10 mins/run)Medium (30 mins/run)Fast (15 mins/run)
Water Detection Indirect (Lowers C/N values)Poor (Solvent cut)Excellent (Distinct shift)
Isomer Specificity NoneHigh High
Inorganic Salts Detects as "Missing Mass"InvisibleInvisible (unless active nuclei)
Best For... Final Batch ReleaseTrace Organic ImpuritiesAbsolute Purity & Water

Modeled Experimental Data

The following table illustrates how different contamination scenarios affect the EA results compared to the theoretical baseline.

Table 3: Impurity Impact Simulation
Scenario% Carbon% Hydrogen% NitrogenInterpretation
Theoretical Target 61.29 8.08 30.63 Pure Compound
Exp: Pure Sample 61.258.1030.60Pass (Within ±0.4%)
Exp: 5% Water 58.228.2529.10Fail: Low C/N, High H.
Exp: 5% Mono-Adduct 61.088.1530.76Pass/Borderline: Hard to detect at low levels via EA.[1]
Exp: 5% Acrylonitrile 61.627.9630.41Fail: High C, Low N.

Analysis: A 5% contamination of the mono-adduct (


) only shifts the Nitrogen value by +0.13%, which is within the error margin of EA (±0.4%).[1] This proves that EA cannot be the sole method for detecting the mono-intermediate. 

Analytical Workflows (Visualized)

Diagram 1: The Decision Matrix

This logic flow guides the researcher on when to use EA versus orthogonal methods.[1]

PurityDecision Start Start: Crude Product Drying Step 1: Vacuum Drying (Remove H2O/Solvents) Start->Drying Check1 Is sample dry? Drying->Check1 Check1->Drying No qNMR Step 2: Run qNMR (Check for Mono-adduct) Check1->qNMR Yes Check2 Mono-adduct < 1%? qNMR->Check2 EA Step 3: Elemental Analysis (Confirm Bulk Stoichiometry) Check2->EA Yes Fail FAIL: Repurify Check2->Fail No (Distill) Result Compare EA to Theory (±0.4% Tolerance) EA->Result Pass PASS: High Purity Result->Pass Within Range Result->Fail Out of Range

Caption: Logical progression for purity assessment. Note that qNMR precedes EA to screen for structurally similar impurities that EA might miss.

Diagram 2: EA Experimental Loop

The specific protocol for handling the amine during Elemental Analysis.[1]

EA_Protocol cluster_0 Sample Prep cluster_1 Combustion Cycle cluster_2 Data Validation S1 Desiccate (P2O5, 4h) S2 Micro-Weighing (2.0 mg) S1->S2 S3 Cold Weld (Tin Capsule) S2->S3 C1 Flash Combustion (>950°C) S3->C1 C2 Reduction (Cu, 650°C) C1->C2 C3 GC Separation (N2, CO2, H2O) C2->C3 D1 Calculate % C3->D1 D2 Compare vs Theory D1->D2

Caption: Step-by-step workflow for the Elemental Analysis of hygroscopic amines.

Conclusion & Recommendations

For N,N-Bis(2-cyanoethyl)methylamine , Elemental Analysis is a mandatory but insufficient quality gate.[1]

  • Use qNMR first: The mono-addition impurity (

    
    ) has a similar elemental profile to the target.[1] A 5% impurity level is nearly invisible to EA but obvious in proton NMR (distinct methyl singlet shift).[1]
    
  • Use EA for Bulk Confirmation: Once structural purity is confirmed via NMR/GC, EA provides the best evidence that the sample is free of non-protonated inorganic salts and that the bulk mass balance is correct.[1]

  • Handling: Always handle the amine under inert conditions or dry thoroughly before EA to prevent water interference.[1]

References

  • Synthesis & Properties

    • Tomalia, D. A., et al.[1] "A New Class of Polymers: Starburst-Dendritic Macromolecules."[1] Polymer Journal, 17, 117–132 (1985).[1] Link[1]

    • Wiedeman, O. F., et al.[1] "Preparation of Bis(cyanoethyl)amine."[1][2][3] Journal of the American Chemical Society, 67(11), 1994–1996 (1945).[1] Link[1]

  • Analytical Standards (EA & Purity)

    • Holzgrabe, U.[1] "Quantitative NMR spectroscopy in pharmaceutical applications."[1][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010).[1] Link[1]

    • ACS Guide.[1] "Characterization of Organic Compounds: Elemental Analysis."[1] Journal of Organic Chemistry Guidelines. Link

  • Chemical Data

    • PubChem Compound Summary for CID 1558-45-8.[1] Link[1]

Sources

Comparing the reactivity of Propanenitrile, 3,3'-(methylimino)bis- with similar compounds

[1][2]

Executive Summary

Propanenitrile, 3,3'-(methylimino)bis- (CAS 1555-58-4), hereafter referred to as MMDPN , is a tertiary amine intermediate primarily used in the synthesis of functionalized triamines and as a selective solvent.[1] This guide contrasts MMDPN with its secondary amine analog, IDPN (3,3'-Iminodipropionitrile), a known neurotoxin.[1]

Key Technical Findings:

  • Reactivity: MMDPN exhibits distinct nucleophilic behavior compared to IDPN due to N-methylation, preventing amide formation while facilitating clean quaternization.[1]

  • Stability: Both compounds are susceptible to Retro-Michael addition at elevated temperatures (>100°C) or in basic media, releasing acrylonitrile.[1]

  • Safety Distinction: While IDPN causes specific vestibular ototoxicity ("Waltzing Syndrome") via axonal transport disruption, MMDPN lacks the secondary amine hydrogen required for the specific oxidative cross-linking mechanism associated with this pathology.[1] However, general nitrile toxicity remains a critical handling parameter.[1]

Structural & Physicochemical Profile

The following table contrasts MMDPN with its direct structural analog (IDPN) and a monofunctional control (DMAPN).

FeatureMMDPN (Target)IDPN (Toxic Analog)DMAPN (Control)
IUPAC Name 3,3'-(Methylimino)bispropanenitrile3,3'-Iminodipropionitrile3-(Dimethylamino)propanenitrile
Structure Me-N(CH₂CH₂CN)₂H-N(CH₂CH₂CN)₂Me₂N-CH₂CH₂CN
CAS No. 1555-58-4111-94-41738-25-6
Amine Class Tertiary Secondary Tertiary
Mol.[1][2] Weight 137.18 g/mol 123.16 g/mol 98.15 g/mol
Physical State Pale yellow liquidColorless/Yellow liquidColorless liquid
Basicity (Est.[1] pKa) ~5.5 - 6.05.26~7.0
Key Risk General Nitrile ToxicityNeurotoxic (Axonopathy) Flammable/Irritant

Scientist's Note: The reduced basicity of MMDPN compared to standard alkyl amines (like triethylamine, pKa ~10.[1]75) is due to the electron-withdrawing inductive effect (-I) of the two cyanoethyl groups.[1] This makes MMDPN a "soft" nucleophile, useful for selective catalysis but requiring stronger alkylating agents for quaternization.[1]

Reactivity Landscape

The Retro-Michael Instability

A critical, often overlooked failure mode for MMDPN is the Retro-Michael reaction .[1] MMDPN is synthesized via the Michael addition of methylamine to two equivalents of acrylonitrile.[1] This reaction is reversible.[1][3]

  • Trigger: Heating >120°C or exposure to strong bases.[1]

  • Consequence: Release of Acrylonitrile (Carcinogen) and Methylaminopropionitrile.[1]

  • Mitigation: Distillation must be performed under high vacuum (<5 mmHg) to keep pot temperatures below 100°C.

Hydrogenation (Reduction)

The primary industrial application of MMDPN is the reduction of the nitrile groups to primary amines, yielding 3,3'-Methyliminobis(propylamine) .[1]

  • Catalyst: Raney Nickel or Cobalt (preferred for selectivity).[1]

  • Conditions: High pressure H₂ (50-100 bar), Ammonia presence (to suppress secondary amine formation).[1]

  • Comparison: Unlike IDPN, which can cyclize during reduction to form piperidine derivatives, MMDPN reduces cleanly to the linear triamine due to the steric bulk of the N-methyl group.[1]

Toxicology & Safety Analysis (The "Ostrich Effect")

Researchers often assume MMDPN shares the exact toxicity profile of IDPN.[1] This is a dangerous oversimplification.

The IDPN Neurotoxicity Mechanism

IDPN induces a specific axonopathy known as "Waltzing Syndrome" (circling behavior, head dyskinesia).[1]

  • Mechanism: The secondary amine nitrogen is oxidized (likely via flavin monooxygenases) to a radical species that cross-links neurofilaments, blocking axonal transport.[1]

  • Requirement: An abstractable hydrogen on the amine nitrogen (N-H).[1]

The MMDPN Difference

MMDPN is the N-methylated derivative.[1]

  • Hypothesis: The absence of the N-H bond prevents the formation of the specific radical intermediate responsible for neurofilament cross-linking.[1]

  • Risk Assessment: While MMDPN may lack the specific vestibular toxicity of IDPN, it retains general nitrile toxicity .[1] Metabolic cleavage can release cyanide ions (CN⁻).[1]

  • Handling Protocol: Handle with the same containment rigor as IDPN (fume hood, permeation-resistant gloves), but recognize the acute risk is likely metabolic inhibition (cyanide-like) rather than chronic neurofilament damage.[1]

Experimental Protocols

Protocol A: Selective Hydrogenation to Triamine

Use this protocol to convert MMDPN to the curing agent 3,3'-methyliminobis(propylamine).[1]

  • Preparation: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with MMDPN (100 g).

  • Catalyst: Add Raney Cobalt (5 g, pre-washed with methanol). Note: Cobalt is preferred over Nickel to minimize secondary amine byproducts.[1]

  • Solvent/Additive: Add Methanol (200 mL) and liquid Ammonia (20 g). Ammonia is critical to prevent coupling of the resulting amine with the intermediate imine.[1]

  • Reaction: Pressurize with Hydrogen (H₂) to 80 bar. Heat to 90°C.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (approx. 3-4 hours).[1]

  • Workup: Cool, vent H₂/NH₃ carefully (scrubber required).[1] Filter catalyst under inert atmosphere (pyrophoric risk). Distill product under vacuum.

Protocol B: Quaternization Kinetics (Nucleophilicity Test)

Use this to benchmark the reactivity of MMDPN against other amines.[1]

  • Reagents: Dissolve 10 mmol of amine (MMDPN vs. DMAPN) in 20 mL Acetonitrile.

  • Electrophile: Add Methyl Iodide (12 mmol) at 25°C.

  • Observation:

    • DMAPN: Rapid precipitation of quaternary salt within minutes (High nucleophilicity).[1]

    • MMDPN: Slow/No precipitation at 25°C. Requires reflux (80°C) for 2 hours to achieve significant conversion.[1]

Visualizations

Diagram 1: Reactivity & Divergence Pathways

This diagram illustrates the synthesis of MMDPN and its three major reaction pathways: Hydrogenation (desired), Hydrolysis (side reaction), and Retro-Michael (instability).[1]

ReactivityPathwaysStartMethylamine + 2 AcrylonitrileMMDPNMMDPN(Target Molecule)Start->MMDPN Michael Addition(Exothermic)RetroRetro-Michael(Acrylonitrile Release)MMDPN->Retro Heat (>120°C) or BaseHydroHydrolysis Product(Dicarboxylic Acid)MMDPN->Hydro H2O / H+(Nitrile Hydrolysis)ReducHydrogenation Product(Triamine)MMDPN->Reduc H2 / Raney Co(Reduction)

Caption: The central reactivity node of MMDPN. Note the reversibility of the formation (Retro-Michael) under thermal stress.[1]

Diagram 2: Toxicity Logic (SAR)

Comparing the structural basis for IDPN's specific neurotoxicity versus MMDPN.[1]

ToxicitySARIDPNIDPN(Secondary Amine)Mech_IDPNMetabolic Oxidation(N-H required)IDPN->Mech_IDPN In VivoMMDPNMMDPN(Tertiary Amine)Mech_MMDPNN-Methylation BlocksOxidation SiteMMDPN->Mech_MMDPN In VivoResult_IDPNAxonal Transport Block(Waltzing Syndrome)Mech_IDPN->Result_IDPN Cross-linkingResult_MMDPNGeneral Nitrile Toxicity(No specific axonopathy)Mech_MMDPN->Result_MMDPN Protective Effect

Caption: Structure-Activity Relationship (SAR) showing how N-methylation in MMDPN blocks the specific neurotoxic pathway of IDPN.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8149, 3,3'-Iminodipropionitrile (IDPN).[1] Retrieved from [Link]

  • Llorens, J., & Rodriguez-Farre, E. (1997).[1][3] Vestibular toxicity of 3,3'-iminodipropionitrile (IDPN) in the rat.[1][3][4] Neurotoxicology and Teratology.[1] (Discusses the specific mechanism of IDPN axonopathy).

  • Lewis, R.J. Sax's Dangerous Properties of Industrial Materials.[1] (Provides HR:2 toxicity rating for CAS 1555-58-4).[5][1]

  • U.S. Patent 4,739,120. Process for the hydrogenation of nitriles to primary amines.[1] (Basis for Protocol A).[1] Retrieved from

Comparative Guide: 3,3'-Methylimino-di-propionitrile vs. IDPN & Acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,3'-Methylimino-di-propionitrile (MMDPN) against its primary structural analog 3,3'-Iminodipropionitrile (IDPN) and the parent reagent Acrylonitrile (ACN) .

The content is structured for drug development professionals and application scientists focusing on neurotoxicological modeling and synthetic reagent selection .

Context: Biological Modeling & Synthetic Utility

Executive Summary: The Structural Divergence

In drug development and organic synthesis, the distinction between 3,3'-Methylimino-di-propionitrile (MMDPN) and 3,3'-Iminodipropionitrile (IDPN) is a critical case study in Structure-Activity Relationship (SAR).

  • IDPN (Secondary Amine): The "Gold Standard" neurotoxin for inducing vestibular dysfunction ("Waltzing Syndrome") and proximal axonopathy in rodent models. Its toxicity relies on the specific metabolic activation of the secondary amine moiety.

  • MMDPN (Tertiary Amine): The N-methylated analog. Chemically, it acts as a stabilized, less reactive variant. Biologically, it lacks the secondary amine hydrogen required for the specific oxidative activation seen in IDPN, making it a crucial negative control or structural comparator in neurotoxicity assays.

  • Acrylonitrile (ACN): The volatile, highly reactive parent "cyanoethylating agent" from which both are derived.

Verdict: Use IDPN to induce disease models.[1][2][3] Use MMDPN as a stable polar solvent, an electrolyte additive, or a negative control in toxicity screening.

Chemical Basis & Reactivity Profile

Understanding the synthesis and stability of these agents explains their biological behavior.

Synthesis Pathway (Michael Addition)

Both compounds are synthesized via the cyanoethylation of an amine using Acrylonitrile. The "Cyanoethylating Agent" in this context is Acrylonitrile.

SynthesisPathway ACN Acrylonitrile (Primary Agent) IDPN IDPN (Secondary Amine) Neurotoxic ACN->IDPN + NH3 (2 equiv) MMDPN MMDPN (Tertiary Amine) Stable/Control ACN->MMDPN + MeNH2 (2 equiv) NH3 Ammonia (NH3) NH3->IDPN MeNH2 Methylamine (MeNH2) MeNH2->MMDPN MMDPN->ACN Retro-Michael (High Heat/Base)

Figure 1: Divergent synthesis of IDPN and MMDPN from Acrylonitrile. Note the Retro-Michael pathway (dashed) allows MMDPN to act as a "masked" ACN source under extreme conditions.

Physicochemical Comparison Table
FeatureAcrylonitrile (ACN)3,3'-Iminodipropionitrile (IDPN)3,3'-Methylimino-di-propionitrile (MMDPN)
CAS Number 107-13-1111-94-41555-58-4
Structure



Amine Type N/A (Vinyl)Secondary (

)
Tertiary (

)
Physical State Volatile LiquidViscous LiquidViscous Liquid/Oil
Boiling Point 77°C~173°C (at 10 mmHg)~242°C (High Stability)
Reactivity High (Michael Acceptor)Moderate (Nucleophile)Low (Stable Base)
Primary Use Cyanoethylation SourceNeurotoxin (Vestibular Model)Solvent / Electrolyte / Control

Biological Performance: The Drug Development Angle

For researchers screening neuroprotective drugs, selecting the correct nitrile is paramount.

Mechanism of Action: The "N-H" Factor

IDPN neurotoxicity is characterized by the accumulation of neurofilaments in the proximal axon (axonopathy) and destruction of vestibular hair cells.

  • IDPN Activation: Research suggests IDPN is metabolized (likely via cytochrome P450) to reactive intermediates (N-hydroxylamines or free radicals). The secondary amine hydrogen is essential for this specific metabolic oxidation.

  • MMDPN Resistance: The N-methyl group in MMDPN blocks the formation of the specific N-hydroxy intermediate associated with IDPN toxicity. While tertiary amines can form N-oxides, they do not follow the same radical propagation pathway as IDPN.

Key Experimental Insight: If your drug candidate protects against IDPN, it is likely preserving axonal transport or scavenging specific radicals. Using MMDPN as a negative control helps validate that the observed toxicity is specific to the IDPN structure, not just general "nitrile stress."

Comparative Toxicity Pathways

ToxPathway IDPN IDPN (Secondary Amine) CYP Metabolic Activation (CYP450 / FMO) IDPN->CYP MMDPN MMDPN (Tertiary Amine) MMDPN->CYP Radical Reactive Intermediate (N-Radical / N-OH) CYP->Radical Oxidation of N-H NOxide Stable N-Oxide (Excretion) CYP->NOxide N-Oxygenation Axon Neurofilament Accumulation (Axonopathy) Radical->Axon Vestibular Hair Cell Death (Waltzing Syndrome) Radical->Vestibular Safe Renal Excretion (No Neuropathy) NOxide->Safe

Figure 2: Proposed divergence in metabolic fate. IDPN's secondary amine allows formation of neurotoxic species, while MMDPN favors stable N-oxide formation or excretion.

Experimental Protocols

Protocol A: IDPN-Induced Vestibular Dysfunction Model

Use this protocol to screen drugs for neuroprotective efficacy against axonopathy.

Reagents:

  • 3,3'-Iminodipropionitrile (IDPN), 97%+ purity.

  • Saline (0.9% NaCl).

Method:

  • Dosing: Administer IDPN intraperitoneally (i.p.) to rats (Wistar or Sprague-Dawley) at 400–600 mg/kg as a single dose, or 100 mg/kg/day for 3 days for sub-chronic models.

  • Observation (The "Waltzing" Phenotype):

    • Day 3-5: Onset of lateral head weaving and circling behavior.

    • Day 7: Peak "waltzing" syndrome (retropulsion, circling, hyperactivity).

  • Histology: Harvest temporal bones. Decalcify and stain vestibular sensory epithelia (utricle/saccule). Look for loss of hair bundles and calyx nerve ending retraction .

  • Validation: Control group must receive Saline. Positive control group (IDPN only) must show >80% behavioral deficit.

Protocol B: Synthesis of MMDPN (Reagent Preparation)

Use this protocol if you need MMDPN as a reference standard or solvent.

Reagents:

  • Methylamine (40% aqueous solution).

  • Acrylonitrile (ACN) - Warning: Highly Toxic/Volatile .

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) - optional.

Method:

  • Setup: Use a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Place in an ice bath.

  • Addition: Charge flask with Methylamine (1.0 eq).

  • Reaction: Slowly add Acrylonitrile (2.1 eq) dropwise. Maintain temperature below 30°C (Reaction is highly exothermic).

  • Heating: Once addition is complete, heat to 40–50°C for 2 hours to ensure completion of the Michael addition.

  • Workup: Distill off excess water and unreacted acrylonitrile under reduced pressure.

  • Purification: Vacuum distill the residue. MMDPN boils at high temperatures; ensure high vacuum (<5 mmHg) to prevent degradation.

  • Yield: Expect >90% yield of a pale yellow viscous oil.

Safety & Handling (The "Nitrile" Rule)

While MMDPN is less volatile than Acrylonitrile, all aminonitriles must be treated as potential cyanide sources.

  • Skin Absorption: Both IDPN and MMDPN penetrate skin rapidly. Double glove (Nitrile over Latex) is recommended.

  • Metabolic Cyanide: Unlike simple aliphatic nitriles, aminonitriles generally do not release cyanide rapidly, but metabolic breakdown can occur.

  • Storage: Store MMDPN in a cool, dark place. It is hygroscopic. IDPN can degrade to form impurities that alter toxic potency; always check purity by NMR/GC before biological dosing.

References

  • Tariq, M., et al. (2007). "3,3'-iminodipropionitrile (IDPN) induced behavioral syndrome in rats." Brain Research Bulletin.

  • Llorens, J., et al. (1993). "The behavioral syndrome caused by 3,3'-iminodipropionitrile and related nitriles in the rat." Archives of Toxicology.

  • Organic Syntheses. "Bis(2-cyanoethyl)amine (IDPN) Synthesis Protocol." Org.[4] Synth. Coll. Vol. 3.

  • Genter, M.B., et al. (1992). "Metabolism of 3,3'-iminodipropionitrile and deuterium-substituted analogs: potential mechanisms of detoxification and activation." Journal of Pharmacology and Experimental Therapeutics.

  • ChemicalBook. "3,3'-Methylimino-di-propionitrile Properties and Safety."

Sources

Literature comparison of synthesis routes for 3,3'-Methylimino-di-propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1555-58-4 | Formula:


Synonyms:  Bis(2-cyanoethyl)methylamine; Methyl bis(

-cyanoethyl)amine; IDPN (often used loosely, though specific to the imino).
Strategic Overview

3,3'-Methylimino-di-propionitrile is a pivotal intermediate used in the synthesis of pharmaceutical nitrogen mustards and, increasingly, as a high-dielectric component in solid-state lithium-battery electrolytes.

Unlike complex multi-step organic syntheses, the production of this molecule relies almost exclusively on the Double Michael Addition of methylamine to acrylonitrile. However, the method of execution—specifically the solvent system and thermal control—dictates the impurity profile (polymerization byproducts) and scalability.

This guide compares three distinct methodologies:

  • The Standard Aqueous Route: High yield, thermodynamically controlled, but requires water removal.

  • The Acid-Modulated Route: Kinetic control using acetic acid to suppress acrylonitrile polymerization.

  • The Anhydrous/Pressure Route: Industrial "Green Chemistry" approach with high atom economy but elevated safety risks.

Mechanistic Foundation

The synthesis proceeds via a stepwise nucleophilic attack of the amine nitrogen on the


-carbon of acrylonitrile. Methylamine (primary amine) possesses two active protons, allowing it to add two equivalents of acrylonitrile.

Key Mechanistic Insight: The first addition to form the mono-adduct (


) is rapid and exothermic. The second addition to form the bis-adduct is slower due to the steric bulk and reduced nucleophilicity of the secondary amine intermediate.

MichaelAddition Methylamine Methylamine (Nucleophile) Intermediate Mono-Adduct (Secondary Amine) Methylamine->Intermediate Fast Exothermic k1 Acrylonitrile1 + Acrylonitrile (Eq 1) Acrylonitrile1->Intermediate Product 3,3'-Methylimino-di-propionitrile (Bis-Adduct) Intermediate->Product Slower k2 Acrylonitrile2 + Acrylonitrile (Eq 2) Acrylonitrile2->Product

Figure 1: Stepwise Double Michael Addition Mechanism. Note the rate difference between k1 and k2.

Deep Dive Protocols
Route A: The Standard Aqueous Phase (Thermodynamic Control)

This is the most common laboratory and pilot-scale method. Water acts as a heat sink for the exotherm and facilitates the proton transfer steps.

  • Reagents: Methylamine (40% aq. solution), Acrylonitrile (2.1 eq).[1]

  • Self-Validating Check: The reaction mixture should remain homogenous. Turbidity suggests polymerization of acrylonitrile.

Protocol:

  • Setup: Charge 40% aqueous methylamine (1.0 mol) into a reactor equipped with a reflux condenser and a high-efficiency internal thermometer.

  • Addition: Cool the amine to 10–15°C. Add Acrylonitrile (2.1 mol) dropwise.

    • Critical Control: Do not allow temperature to exceed 30°C during addition. High temps favor the polymerization of acrylonitrile over the Michael addition.

  • Reaction: Once addition is complete, warm to 40°C and stir for 4 hours.

  • Workup: The product separates as an oil or remains in emulsion. Strip water under reduced pressure (rotary evaporator) at 60°C.

  • Purification: Vacuum distillation (0.5 mmHg at 140–150°C) is required to remove the "heavy" oligomers.

Route B: Acid-Modulated Synthesis (High Purity)

Based on protocols for similar amines (e.g., tris(2-cyanoethyl)amine), adding a weak acid buffers the pH, preventing the base-catalyzed polymerization of acrylonitrile while still allowing the nucleophilic amine to react.

  • Reagents: Methylamine, Acrylonitrile, Glacial Acetic Acid (Catalytic).

  • Mechanism: The acid protonates a fraction of the amine, but the equilibrium ensures enough free amine is available for the Michael addition. It strictly prevents the formation of polyacrylonitrile (yellowing).

Protocol:

  • Setup: Mix Methylamine (1.0 mol) with water and Glacial Acetic Acid (0.05 mol).

  • Addition: Heat mixture to 40°C. Add Acrylonitrile (2.2 eq) slowly.

  • Reflux: Unlike the standard route, this method allows for reflux (approx. 70–80°C) due to the stabilization provided by the acid.

  • Neutralization: Upon completion (monitor by disappearance of acrylonitrile peak in IR at ~2240 cm⁻¹), neutralize with NaOH to pH 10 to liberate the free base.

  • Isolation: Phase separate the organic layer and dry over

    
    .
    
Route C: Anhydrous/Solvent-Free (Industrial Efficiency)

Designed for atom economy, this route uses gaseous methylamine or anhydrous liquid methylamine in a pressurized vessel.

  • Reagents: Anhydrous Methylamine, Acrylonitrile (Stabilized with MEHQ).

  • Safety Warning: High pressure + Toxic/Flammable reagents.

Protocol:

  • Pressurization: An autoclave is charged with Acrylonitrile (2.05 eq).

  • Injection: Liquid Methylamine is injected at a controlled rate.

  • Conditions: 60°C at 5–10 bar pressure for 2 hours.

  • Advantage: No water stripping required. The crude product is often >97% pure and can be used directly for electrolyte formulations after a simple carbon filtration.

Comparative Analytics

The following table contrasts the performance metrics of the three routes.

MetricRoute A: Aqueous StandardRoute B: Acid-ModulatedRoute C: Anhydrous
Yield (Isolated) 85–90%92–95%>98%
Purity (Crude) 90% (contains water/oligomers)96% (Low color)98%
Atom Economy HighHighPerfect (100%)
E-Factor (Waste) Moderate (Distillation water)High (Salt waste from neutralization)Lowest
Safety Profile Best (Thermal buffer)GoodPoor (High Pressure)
Scalability LinearLinearExponential (CapEx intensive)
Process Decision Logic

Use the following workflow to determine the optimal route for your specific application constraints.

DecisionTree Start Start: Select Synthesis Goal Scale Is Scale > 100kg? Start->Scale Purity Is Optical Purity (Color) Critical? Scale->Purity No Safety Is High Pressure Equipment Available? Scale->Safety Yes RouteA Route A: Aqueous (Standard Lab/Pilot) Purity->RouteA No RouteB Route B: Acid-Modulated (Pharma Grade) Purity->RouteB Yes Safety->RouteA No RouteC Route C: Anhydrous (Industrial/Battery Grade) Safety->RouteC Yes

Figure 2: Decision Matrix for Synthesis Route Selection.

References
  • ChemicalBook. (2025).[2] 3,3'-Methylimino-di-propionitrile Properties and Suppliers.Link

  • Santa Cruz Biotechnology. (2025). 3,3'-Methylimino-di-propionitrile (CAS 1555-58-4) Product Data.[3][4][5][6][7]Link

  • US Patent 4,055,586. Process for the manufacture of bis-(2-cyanoethyl)-amine.[8] (Describes the analogous ammonia reaction kinetics and aqueous limitations). Link

  • European Patent EP0343597B1. Preparation of tris(2-cyanoethyl)amine. (Source for the acid-modulated protocol to prevent polymerization). Link

  • Cabaniss, S. E., et al. (2025). Michael Additions of Amines to Acrylates: Kinetics and Microwave Promotion. NIH/PubMed. (Mechanistic grounding for rate constants). Link

Sources

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Reactant of Route 1
Reactant of Route 1
Propanenitrile, 3,3'-(methylimino)bis-
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Reactant of Route 2
Propanenitrile, 3,3'-(methylimino)bis-

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